2,4-Dichlorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17186. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYGJVFURAIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202863 | |
| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-18-4 | |
| Record name | Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorophenylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dichlorophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichlorophenylhydrazine hydrochloride, a key reagent in synthetic organic chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its application in the synthesis of biologically active molecules, including pyrazole and indole derivatives. Furthermore, this guide presents a logical workflow for the quality control of the compound.
Chemical and Physical Properties
This compound, with the CAS number 5446-18-4 , is a substituted hydrazine derivative.[1] It is commonly available as an off-white to light brown crystalline powder.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5446-18-4 | [1] |
| Molecular Formula | C₆H₇Cl₃N₂ | [3] |
| Molecular Weight | 213.49 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | [2] |
| Melting Point | 220-224 °C | |
| Solubility | Soluble in water | [2] |
| SMILES | Cl.NNc1ccc(Cl)cc1Cl | |
| InChI | 1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4-dichloroaniline. The reaction proceeds via a diazotization reaction followed by reduction.
Materials:
-
2,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Water (H₂O)
-
Ice
Procedure: [4]
-
Diazotization: Dissolve 2,4-dichloroaniline (1 equivalent) in a 6 M aqueous HCl solution. Cool the mixture to -5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 0 °C. Stir the resulting mixture for 30 minutes.
-
Reduction: In a separate flask, dissolve tin(II) chloride (2.5 equivalents) in concentrated HCl. Add this solution dropwise to the diazonium salt solution from the previous step, while keeping the temperature below 5 °C.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold 6 M HCl followed by a cold water wash to remove any remaining impurities. Dry the product under vacuum to yield this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.
Synthesis of Pyrazole Derivatives from Curcumin
This compound reacts with curcumin in the presence of a suitable solvent and catalyst to yield pyrazole derivatives.[5] These derivatives have been investigated for their biological activities, including potential anti-inflammatory and anticancer properties.[6][7][8][9][10]
Diagram 2: Synthesis of Pyrazole Derivatives from Curcumin
Caption: Synthesis of pyrazole derivatives from curcumin.
Fischer Indole Synthesis
This compound is a key reactant in the Fischer indole synthesis, a classic method for preparing indole derivatives.[11][12][13][14][15] The reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.[11][13][14] Indole scaffolds are prevalent in many pharmaceuticals, including those targeting kinases.[16][17][18][19]
Diagram 3: Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
Quality Control Workflow
Ensuring the purity and identity of this compound is crucial for its use in synthesis. A typical quality control workflow involves a combination of spectroscopic and chromatographic techniques.
Diagram 4: Quality Control Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 5446-18-4 [amp.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. jk-sci.com [jk-sci.com]
- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,4-Dichlorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichlorophenylhydrazine hydrochloride, a versatile intermediate in organic synthesis. This document outlines its core characteristics, experimental protocols for property determination, and key reactivity, making it an essential resource for professionals in research and drug development.
Core Properties
This compound is a halogenated organic compound that presents as a white to off-white crystalline solid with little to no odor. Its hydrochloride salt form enhances its stability and solubility in polar solvents.
Physical and Chemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂·HCl |
| Molecular Weight | 213.49 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 217-224 °C |
| Solubility | Soluble in water and ethanol; insoluble in ether. |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] |
Experimental Protocols
Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (217-224 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting point range.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
Materials:
-
This compound sample
-
Test tubes and rack
-
Spatula
-
Solvents: Water, Ethanol, Diethyl ether
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into three separate, labeled test tubes.
-
To the first test tube, add 1 mL of water. To the second, add 1 mL of ethanol. To the third, add 1 mL of diethyl ether.
-
Agitate each test tube vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.
-
Visually inspect each tube for the presence of undissolved solid.
-
Record the substance as "soluble," "partially soluble," or "insoluble" for each solvent. For this compound, it is expected to be soluble in water and ethanol, and insoluble in ether.
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of heterocyclic compounds.
Synthesis of this compound
The compound can be synthesized from 2,4-dichloroaniline through a two-step diazotization and reduction process.
Reactivity in the Synthesis of Heterocycles
Arylhydrazines are key building blocks for the synthesis of various nitrogen-containing heterocycles. This compound is notably used in the synthesis of pyrazole analogues of curcumin. This reaction involves the condensation of the hydrazine with the β-diketone functionality of curcumin.
Safety and Handling
This compound is considered harmful if swallowed, and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Skin: Wash with plenty of soap and water.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Store the compound in a tightly sealed container in a dry and well-ventilated place.[1] It is incompatible with strong oxidizing agents.[1]
This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting. For further information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
Navigating the Solubility of 2,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of 2,4-Dichlorophenylhydrazine hydrochloride in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document consolidates existing qualitative information and provides detailed, generalized experimental protocols for the accurate determination of its solubility.
Understanding the Solubility Profile
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility is a crucial parameter influencing reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in different solvent systems is paramount for optimizing chemical processes.
Currently, publicly accessible quantitative solubility data for this compound is scarce. However, qualitative assessments consistently indicate its solubility in polar solvents. It is reported to be soluble in water and ethanol, while being insoluble in ether. The hydrochloride salt form generally enhances its solubility in aqueous and polar organic media.
Quantitative Solubility Data
A thorough review of scientific databases and literature reveals a lack of specific quantitative solubility data (e.g., g/100 mL or mg/mL) for this compound in a broad range of organic solvents. To facilitate research and development, this guide presents a table summarizing the available qualitative information. For precise quantitative data, it is recommended that researchers perform experimental determinations using the protocols outlined in the subsequent sections.
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Class | Qualitative Solubility |
| Water | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Ether | Non-polar | Insoluble |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent at a specific temperature. This section provides a detailed protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or a gentle stream of nitrogen. Once the solvent is completely removed, weigh the flask containing the dried solute. The solubility can be calculated from the mass of the solute and the volume of the solvent used.
-
Analytical Method (HPLC/UV-Vis): Quantitatively dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation:
The solubility (S) is calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant
Visualizing the Experimental Workflow
To provide a clear and concise representation of the solubility determination process, the following workflow diagram has been generated using the DOT language.
This technical guide provides a foundational resource for researchers working with this compound. While comprehensive quantitative solubility data remains a gap in the literature, the provided qualitative information and detailed experimental protocol empower scientists to generate the precise data required for their specific applications, ultimately advancing research and development in pharmaceuticals and related fields.
An In-depth Technical Guide to the Stability and Storage of 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichlorophenylhydrazine hydrochloride (CAS No. 5446-18-4). Aimed at professionals in research and drug development, this document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity. Due to the limited availability of specific quantitative stability data in public literature, this guide also presents a general framework for conducting forced degradation studies based on established regulatory guidelines.
Summary of Stability and Storage Recommendations
This compound is generally stable when stored under the recommended conditions.[1][2][3] The hydrochloride salt form enhances its stability and solubility in polar solvents.[4] Adherence to proper storage protocols is crucial to prevent degradation and ensure the reliability of experimental results.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. Room temperature is generally acceptable. | [1][3][5] |
| Atmosphere | Store in a dry and well-ventilated area.[1][3][5] Some sources recommend storing under an inert gas.[6] | |
| Container | Keep container tightly closed.[1][3][5] | |
| Moisture | Protect from moisture.[6] | |
| Light | Store in a shaded area.[6] |
Potential Degradation Pathways and Incompatible Materials
Incompatible materials that should be avoided during storage and handling include strong oxidizing agents.[3] Contact with metals may also pose a risk of evolving flammable hydrogen gas.[3]
Caption: Logical flow of potential degradation for this compound.
Hypothetical Experimental Protocol for a Forced Degradation Study
For researchers needing to develop a stability-indicating analytical method, a forced degradation study is essential.[7] The following is a generalized protocol based on ICH guidelines, which should be adapted based on the specific analytical techniques available.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
Objective
To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
-
Calibrated pH meter
-
HPLC system with a UV detector or mass spectrometer
Experimental Workflow
Caption: A generalized workflow for conducting a forced degradation study.
Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol.
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.
-
Maintain the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize them, and dilute to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
-
Monitor the reaction for up to 24 hours, collecting samples at various intervals.
-
-
Thermal Degradation:
-
Expose the solid compound and the stock solution to dry heat (e.g., 60°C) in a calibrated oven.
-
Analyze samples at predetermined time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.
-
Data Presentation for Stability Studies
While published quantitative data is scarce, researchers can use the following table to document their findings from stability or forced degradation studies.
Table 2: Template for Recording Stability Data
| Stress Condition | Time (hours) | Initial Concentration | Final Concentration | % Degradation | Number of Degradants | Peak Area of Major Degradant |
| 0.1 M HCl (RT) | ||||||
| 0.1 M HCl (60°C) | ||||||
| 0.1 M NaOH (RT) | ||||||
| 0.1 M NaOH (60°C) | ||||||
| 3% H₂O₂ (RT) | ||||||
| Thermal (60°C) | ||||||
| Photolytic |
This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to perform in-house stability assessments to ensure the material's suitability for its intended use.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
An In-depth Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorophenylhydrazine hydrochloride is a valuable reagent and building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its utility lies in its capacity to serve as a precursor for a variety of heterocyclic compounds, most notably pyrazole derivatives, which have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and its use in the generation of bioactive molecules are presented, alongside a discussion of the mechanisms of action of its derivatives.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid, typically appearing as an off-white to light brown powder[1][2]. It is the hydrochloride salt of 2,4-dichlorophenylhydrazine, which enhances its stability and solubility in aqueous solutions[2].
Molecular Structure
The structure of this compound consists of a 2,4-dichlorophenyl ring attached to a hydrazine group, which is protonated to form the hydrochloride salt.
Table 1: Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C₆H₇Cl₃N₂[1][3][4] |
| Molecular Weight | 213.49 g/mol [1][3][4][5][6][7] |
| CAS Number | 5446-18-4[1][3][4][5][6][7] |
| SMILES | Cl.NNc1ccc(Cl)cc1Cl[7] |
| InChI | 1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H[7] |
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light brown crystalline powder | [1][2] |
| Melting Point | 220-224 °C | [1][3][7] |
| Solubility | Soluble in water | [1][2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2,4-dichloroaniline followed by reduction.
Experimental Protocol: Synthesis from 2,4-Dichloroaniline
Materials:
-
2,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: Dissolve 2,4-dichloroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid. Cool this solution and add it dropwise to the diazonium salt solution, keeping the temperature controlled.
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The resulting precipitate of this compound is collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold water or a dilute HCl solution and dry it under a vacuum to obtain the final product.
Synthesis of Bioactive Pyrazole-Curcumin Analogues
This compound is a key intermediate in the synthesis of pyrazole-containing compounds. A notable application is the synthesis of pyrazole analogues of curcumin, which have shown promising biological activities.
Experimental Protocol: General Synthesis of Pyrazole-Curcumin Analogues
Materials:
-
Curcumin
-
This compound
-
Glacial Acetic Acid or another suitable solvent
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Dissolve curcumin in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add an equimolar amount of this compound to the curcumin solution.
-
Cyclization: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Collect the solid by filtration, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole-curcumin analogue.
Applications in Drug Discovery and Development
Substituted phenylhydrazines, including the 2,4-dichloro derivative, are pivotal in the synthesis of heterocyclic compounds with a wide array of pharmacological activities.
Role as a Synthetic Intermediate
The primary application of this compound in drug development is its role as a versatile intermediate. It is used in the synthesis of various bioactive molecules, including:
-
Pyrazole Analogues of Curcumin: These compounds have been investigated for their anticancer, anti-inflammatory, and neuroprotective effects[3].
-
Antifungal and Antibacterial Agents: The pyrazole nucleus is a common scaffold in many antimicrobial drugs, and derivatives synthesized from this compound have shown potential in this area[2].
-
Dyes and Pigments: While not a direct pharmaceutical application, its use in the synthesis of dyes highlights its reactivity and utility in creating complex organic molecules[2].
Biological Activities of Derivatives
Derivatives of this compound, particularly pyrazoles, have been the subject of extensive research in drug discovery.
Table 3: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity | Description |
| Anticancer | Curcumin-pyrazole analogues have been shown to induce apoptosis in cancer cells by binding to the colchicine-binding site of tubulin, disrupting microtubule formation. |
| Neuroprotective | Certain curcumin-pyrazole derivatives have demonstrated the ability to inhibit the aggregation of α-synuclein, a process implicated in Parkinson's disease[3]. |
| Anti-inflammatory | Pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |
| Antimicrobial | Various pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens[2]. |
Mechanism of Action of a Curcumin-Pyrazole Derivative
A key area of interest for drug development professionals is the mechanism by which these novel compounds exert their therapeutic effects. For instance, certain curcumin-pyrazole analogues have been shown to target tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy.
Conclusion
This compound is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the creation of novel heterocyclic compounds with diverse and potent biological activities. The continued exploration of derivatives of this compound, particularly in the realm of pyrazole chemistry, holds considerable promise for the development of new and effective therapeutic agents to address a range of diseases. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research and innovation in this field.
References
- 1. Curcumin Analogs Containing Pyrazole-Pyridine Hybrids as Novel Anticancer Agents: Synthesis, Cytotoxicity, Apoptosis Induction, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Curcumin Pyrazole and its derivative (N-(3-Nitrophenylpyrazole) Curcumin inhibit aggregation, disrupt fibrils and modulate toxicity of Wild type and Mutant α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin-3,4-Dichloro Phenyl Pyrazole (CDPP) overcomes curcumin's low bioavailability, inhibits adipogenesis and ameliorates dyslipidemia by activating reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,4-Dichlorophenylhydrazine hydrochloride (CAS No. 5446-18-4). The information compiled herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
| Parameter | Value |
| Molecular Formula | C₆H₇Cl₃N₂ |
| Molecular Weight | 213.49 g/mol |
| Mass of Molecular Ion (M+) | 176 m/z |
| Major Fragments (m/z) | 178, 160 |
| Table 1: Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.6 | Singlet | NH |
| 8.27 | Singlet | NH₂ |
| 7.57 | Doublet | Aromatic CH |
| 7.42 | Doublet of doublets | Aromatic CH |
| 7.21 | Doublet | Aromatic CH |
| Table 2: ¹H NMR Data for this compound (Solvent: DMSO-d₆). |
Note: ¹³C NMR and complete IR spectroscopic data for this compound are not available in the currently referenced literature. Researchers are advised to acquire this data experimentally for comprehensive structural elucidation.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands based on its functional groups are listed below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| Aromatic C-H stretch | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-Cl stretch | 850-550 |
| Table 3: Predicted Infrared Absorption Bands for this compound. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data and for the synthesis of this compound.
Synthesis of this compound.[1]
This procedure involves the diazotization of 2,4-dichloroaniline followed by reduction.
Materials:
-
2,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 2,4-dichloroaniline (1 equivalent) in 6 M aqueous HCl in a flask and cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, dissolve tin(II) chloride (2.5 equivalents) in concentrated HCl.
-
Slowly add the tin(II) chloride solution to the diazonium salt solution, keeping the temperature below 5 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional hour.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Inlet System: Direct insertion probe or GC inlet.
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dichloroaniline.
Caption: Synthesis workflow for this compound.
A Technical Guide to 2,4-Dichlorophenylhydrazine Hydrochloride for Research Applications
This technical guide provides an in-depth overview of 2,4-Dichlorophenylhydrazine hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial availability, and key applications, with a focus on practical experimental details and relevant biological pathways.
Core Properties and Commercial Availability
This compound is a substituted hydrazine derivative with the chemical formula C₆H₆Cl₂N₂·HCl. It is widely utilized in organic synthesis and as a derivatizing agent for carbonyl compounds. For research purposes, it is crucial to source high-purity material. Several commercial suppliers offer this compound in various grades and quantities. A summary of key specifications from prominent suppliers is presented below for comparative analysis.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Physical State | Storage Conditions |
| Santa Cruz Biotechnology | 5446-18-4 | 213.49 | - | - | - | - |
| Smolecule | 5446-18-4 | 213.5 | - | - | - | - |
| Lab Pro Inc. | 5446-18-4 | 213.49 | Min. 98.0% (HPLC, T)[1][2] | - | Solid | Air Sensitive, Hygroscopic |
| Sigma-Aldrich | 5446-18-4 | 213.49 | 98% | 220-224 | - | - |
| Moldb | 5446-18-4 | 213.49 | ≥ 98% | - | - | Inert atmosphere, Room Temperature |
| ChemScene | 5446-18-4 | 213.49 | ≥ 95%[3] | - | - | 4°C, stored under nitrogen[3] |
| CookeChem | 5446-18-4 | 213.49 | 99% | - | - | - |
| TCI America (via Fisher Scientific) | 5446-18-4 | - | ≥ 98.0% | - | - | - |
Key Research Applications and Experimental Protocols
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. Its derivatives have been investigated for their antimicrobial, antioxidant, and potential anticancer properties.[4]
Synthesis of Pyrazole Analogues
One notable application is in the synthesis of pyrazole analogues.[4] Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of pyrazole analogues.
A representative experimental protocol for the synthesis of a pyrazole derivative using this compound is as follows:
Protocol: Synthesis of a Pyrazole Analogue
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactants: To this solution, add an appropriate carbonyl compound (e.g., a β-diketone, 1 equivalent) and a catalytic amount of a weak acid, if necessary.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final pyrazole analogue are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Potential Signaling Pathway Interactions
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly pyrazole-containing compounds, have been shown to interact with various biological signaling pathways implicated in cancer. For instance, some pyrazole analogues have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling.
Caption: Potential inhibition of a kinase signaling pathway by a pyrazole analogue.
This guide provides a foundational understanding of this compound for research applications. For specific experimental designs and safety protocols, researchers should always refer to peer-reviewed literature and the safety data sheets (SDS) provided by the suppliers.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Analogues using 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole analogues, a class of heterocyclic compounds with significant interest in medicinal chemistry, utilizing 2,4-Dichlorophenylhydrazine hydrochloride as a key starting material. The protocols cover conventional heating and microwave-assisted methods for the reaction with various dicarbonyl compounds, including β-ketoesters, 1,3-diketones, and chalcones.
Introduction
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a common scaffold in a wide array of pharmaceuticals and agrochemicals due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry and drug discovery programs.
A versatile and widely employed method for the synthesis of N-aryl pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. This document focuses on the use of this compound, a readily available substituted hydrazine, to introduce a dichlorophenyl moiety onto the pyrazole core, a substitution pattern often explored for its potential to modulate biological activity.
Synthetic Methodologies
The primary synthetic routes for the preparation of 1-(2,4-dichlorophenyl)-substituted pyrazoles involve the cyclocondensation reaction with three main classes of dicarbonyl compounds:
-
β-Ketoesters (e.g., Ethyl Acetoacetate): This reaction typically leads to the formation of 1-(2,4-dichlorophenyl)-3-substituted-5-pyrazolone analogues.
-
1,3-Diketones (e.g., Acetylacetone): The reaction with 1,3-diketones results in the formation of 1-(2,4-dichlorophenyl)-3,5-disubstituted pyrazoles.
-
Chalcones (α,β-unsaturated ketones): Cyclization with chalcones yields 1-(2,4-dichlorophenyl)-3,5-diarylpyrazoline intermediates, which can be subsequently oxidized to the corresponding pyrazoles.
Both conventional heating (reflux) and microwave-assisted synthesis can be employed. Microwave irradiation often leads to significantly reduced reaction times and improved yields.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the synthesis of pyrazole analogues from this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Synthesis via Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)
| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Conventional | Ethanol/Acetic Acid | Reflux | 2 - 6 h | 70 - 85 |
| Microwave | Ethanol | 100 - 120 | 5 - 15 min | 80 - 95 |
Table 2: Synthesis via Reaction with 1,3-Diketones (e.g., Acetylacetone)
| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Conventional | Glacial Acetic Acid | Reflux | 3 - 5 h | 75 - 90 |
| Microwave | Ethanol | 120 - 140 | 10 - 20 min | 85 - 98 |
Table 3: Synthesis via Reaction with Chalcones
| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Conventional | Glacial Acetic Acid | Reflux | 4 - 8 h | 65 - 80 |
| Microwave | Ethanol | 110 | 7 - 10 min | 70 - 90 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-5-pyrazolone from Ethyl Acetoacetate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of ethanol.
-
Add ethyl acetoacetate (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2,4-dichlorophenyl)-3-methyl-5-pyrazolone.
Protocol 2: Microwave-Assisted Synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethylpyrazole from Acetylacetone
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq.) and acetylacetone (1.1 eq.).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a beaker and add cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the product by recrystallization from ethanol or by column chromatography.
Protocol 3: Synthesis of 1-(2,4-Dichlorophenyl)-3,5-diarylpyrazoles from Chalcones
Materials:
-
Substituted Chalcone
-
This compound
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve the substituted chalcone (1.0 eq.) and this compound (1.1 eq.) in glacial acetic acid in a round-bottom flask.
-
Reflux the mixture with stirring for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
The initial product is the pyrazoline. For conversion to the pyrazole, the pyrazoline can be oxidized using various oxidizing agents (e.g., I₂ in DMSO) or by air oxidation under basic conditions.
-
Purify the final pyrazole product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of pyrazole analogues.
Caption: Reaction mechanism for pyrazole formation.
Application Notes and Protocols: Knorr Pyrazole Synthesis with 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis is a fundamental and widely utilized reaction in heterocyclic chemistry for the preparation of pyrazole derivatives.[1][2][3][4][5] First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5][6] The resulting pyrazole scaffold is a privileged structure in medicinal chemistry, found in a diverse array of biologically active compounds, including anti-inflammatory agents like celecoxib, and various other therapeutic agents.[1][7][8] The versatility of the Knorr synthesis allows for the introduction of a wide range of substituents onto the pyrazole ring, making it an invaluable tool in the generation of compound libraries for drug discovery and development.[4]
This document provides a detailed protocol for the synthesis of a substituted pyrazole using 2,4-Dichlorophenylhydrazine hydrochloride and a 1,3-dicarbonyl compound. It includes a general reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization.
General Reaction Mechanism
The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation reaction. The mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[1][4][6] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[4][6] When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomeric products is possible, depending on which carbonyl group is initially attacked.[4][5]
Experimental Protocols
This protocol details the synthesis of a pyrazole derivative from this compound and acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add acetylacetone (1.05 eq) followed by a catalytic amount of glacial acetic acid (3-5 drops).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Reaction Parameters and Yields
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acetylacetone | 1.05 eq |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% (after purification) |
Note: The values presented in this table are illustrative and may require optimization for specific substrates and scales.
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of carbonyl compounds (aldehydes and ketones) using 2,4-Dichlorophenylhydrazine hydrochloride. This derivatization reaction yields stable, crystalline 2,4-Dichlorophenylhydrazone derivatives, which are valuable for the identification, characterization, purification, and quantification of carbonyl compounds. These derivatives are particularly useful in organic synthesis as intermediates for pharmaceuticals and agrochemicals.[1] This guide covers the reaction mechanism, detailed experimental protocols for synthesis and analysis, and the characterization of the resulting hydrazones.
Introduction
The reaction of carbonyl compounds with hydrazine derivatives is a cornerstone of organic chemistry for the qualitative and quantitative analysis of aldehydes and ketones. This compound serves as an effective derivatizing agent, reacting with the carbonyl group to form a corresponding 2,4-Dichlorophenylhydrazone. This reaction is a condensation reaction, involving the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.[1]
The resulting hydrazones are often brightly colored, crystalline solids with sharp melting points, making them ideal for the identification of unknown carbonyl compounds. The introduction of the dichlorophenyl group provides a unique spectroscopic and chromatographic signature, aiding in their detection and quantification. While less common than its dinitro- analog (2,4-Dinitrophenylhydrazine, DNPH), 2,4-Dichlorophenylhydrazine offers an alternative for derivatization, particularly in synthetic applications.
Reaction Mechanism
The derivatization of a carbonyl compound with this compound proceeds via a nucleophilic addition-elimination pathway. The reaction is typically acid-catalyzed.
-
Step 1: Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the 2,4-Dichlorophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Step 3: Dehydration: The hydroxyl group of the carbinolamine is protonated in the acidic medium, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable 2,4-Dichlorophenylhydrazone with a C=N double bond.
Caption: Reaction mechanism of carbonyl derivatization.
Data Presentation
Quantitative data for the derivatization of carbonyl compounds with this compound is not as extensively documented as for 2,4-Dinitrophenylhydrazine. However, the following table summarizes available characterization data for some 2,4-Dichlorophenylhydrazone derivatives. Researchers should determine the specific properties for their derivatives of interest.
| Carbonyl Compound | Derivative Name | Yield (%) | Melting Point (°C) |
| 2,4-Dichlorobenzaldehyde | 1-(2,4-Dichlorobenzylidene)-2-phenylhydrazine* | 68.80 | 123-124 |
| Ethyl glyoxalate | Ethyl glyoxalate 2,4-dichlorophenylhydrazone | - | 117 |
| Ethyl α-chloroglyoxalate | Ethyl α-chloroglyoxalate 2,4-dichlorophenylhydrazone | - | 98 |
| Unspecified Carbonyl | Unspecified 2,4-dichlorophenylhydrazone | - | 158 |
| Unspecified Carbonyl | Unspecified 2,4-dichlorophenylhydrazone | - | 193-194 |
*Note: This derivative is from the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine, providing a reference for a similar structure.[1][2]
Experimental Protocols
General Protocol for the Synthesis of 2,4-Dichlorophenylhydrazones
This protocol is suitable for the synthesis and isolation of 2,4-Dichlorophenylhydrazone derivatives for characterization purposes (e.g., melting point determination, NMR, IR spectroscopy).
Materials:
-
This compound
-
Carbonyl compound (aldehyde or ketone)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Beakers, flasks, stirring apparatus
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution of Reagents: In a round-bottom flask, dissolve 1.0 equivalent of the carbonyl compound in a suitable volume of ethanol. In a separate beaker, dissolve a slight excess (1.1 equivalents) of this compound in ethanol. Gentle warming may be required to aid dissolution.
-
Reaction Mixture: Add the this compound solution to the carbonyl compound solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.
-
Drying: Dry the purified 2,4-Dichlorophenylhydrazone derivative in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).
Protocol for Derivatization for Analytical Purposes (e.g., HPLC Analysis)
This protocol is adapted for the derivatization of carbonyl compounds in a sample matrix for subsequent quantitative analysis.
Materials:
-
Sample containing carbonyl compound(s)
-
This compound solution (e.g., 1 mM in 0.1 M HCl)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ultrasonicator
-
Centrifuge
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent.
-
Derivatization Reaction: In a reaction vial, mix the sample solution with an equal volume of the this compound solution.
-
Reaction Conditions: Cap the vial and place it in an ultrasonicator bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to facilitate the reaction.
-
Extraction: After the reaction, perform a liquid-liquid extraction of the 2,4-Dichlorophenylhydrazone derivatives using a suitable organic solvent, such as acetonitrile.
-
Sample Cleanup (if necessary): The extract may be further purified using Solid Phase Extraction (SPE) if the sample matrix is complex.
-
Analysis: Transfer the final extract into an HPLC vial for analysis. The separation and detection of the derivatives would typically be performed by reverse-phase HPLC with UV detection at a wavelength determined by the absorption maximum of the specific 2,4-Dichlorophenylhydrazone.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Logical relationship of reactants and products.
References
Application Notes and Protocols for the Detection of Aldehydes and Ketones using 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes and ketones are a class of organic compounds characterized by the presence of a carbonyl group (C=O). These compounds are of significant interest in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their roles as industrial pollutants, flavor components, and metabolic byproducts.[1][2] A widely used and reliable method for the detection and quantification of aldehydes and ketones is derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[3][4][5] This reaction forms stable, colored 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed using various analytical techniques.[6][7]
The reaction of 2,4-DNPH with aldehydes and ketones is a nucleophilic addition-elimination reaction.[8][9] The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the corresponding hydrazone, which typically presents as a yellow, orange, or red precipitate.[10][11] Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls yield more yellow or orange solids.[3]
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of aldehydes and ketones using 2,4-Dichlorophenylhydrazine hydrochloride.
Qualitative Analysis: Brady's Test
Brady's test is a rapid and simple qualitative method to detect the presence of aldehydes or ketones in a sample. A positive test is indicated by the formation of a colored precipitate.[1][12]
Experimental Protocol: Brady's Test
Materials:
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Concentrated Sulfuric Acid or Phosphoric Acid (85%)
-
Methanol or Ethanol (95%)
-
Test tubes or a well-plate
-
Pipettes
-
Sample containing the suspected aldehyde or ketone
Reagent Preparation (Brady's Reagent):
-
Method 1 (with Sulfuric Acid): Dissolve 1 gram of 2,4-DNPH in 5.0 mL of concentrated sulfuric acid. Cautiously add 7.0 mL of water and 25 mL of 95% ethanol with stirring.[2]
-
Method 2 (with Phosphoric Acid): Add 0.5 g of 2,4-DNPH to approximately 12-13 cm³ of 85% phosphoric acid. Stir until the 2,4-DNPH has completely dissolved (this may take 10-15 minutes). Make up the total volume to 25 cm³ with ethanol and stir to mix.[6]
Procedure:
-
Place a small amount (e.g., 10 drops) of the prepared Brady's reagent into a clean test tube or a well on a spotting tile.[6]
-
Add a few drops (e.g., 3 drops) of the liquid sample or a solution of the solid sample in a minimal amount of a suitable solvent (like methanol or ethanol) to the reagent.[1][6]
-
Agitate the mixture gently and observe for any immediate changes.[1]
-
If no precipitate forms immediately, allow the mixture to stand for a few minutes.[6]
-
The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[1][12]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For the quantitative determination of specific aldehydes and ketones, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a robust and widely adopted method. The 2,4-dinitrophenylhydrazone derivatives are separated on a reversed-phase column and detected at a wavelength where they exhibit strong absorbance, typically around 360 nm.[13][14]
Experimental Protocol: HPLC Analysis of Aldehyde and Ketone-DNPH Derivatives
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][13]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
2,4-Dinitrophenylhydrazine (DNPH) solution.
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid).[4][13]
-
Standard solutions of aldehyde and ketone-DNPH derivatives.
Sample Preparation and Derivatization:
-
For liquid samples, a measured volume is taken. For solid samples, an extraction step is required.
-
The sample is mixed with an excess of DNPH solution in an acidic medium. For example, a sample solution can be mixed with a DNPH solution in acetonitrile containing a small amount of concentrated phosphoric acid.[4]
-
The reaction mixture is incubated to ensure complete derivatization. This can be done at room temperature or with gentle heating (e.g., 30 minutes at 65°C).[13]
-
After the reaction is complete, the solution is diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
The solution should be filtered through a 0.45 µm filter before injection into the HPLC system.[4]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11][13]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 60:40 (Acetonitrile:Water) to 98:2 over 15 minutes. An isocratic mobile phase, such as 65:35 (Acetonitrile:Water), can also be used for simpler mixtures.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Injection Volume: 20 µL.[14]
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of aldehyde and ketone-DNPH derivatives.
Table 1: Typical Retention Times of Aldehyde and Ketone-DNPH Derivatives
| Compound | Retention Time (min) |
|---|---|
| Formaldehyde-DNPH | 5.63 |
| Acetaldehyde-DNPH | 6.83 |
| Acrolein-DNPH | 8.63 |
| Acetone-DNPH | Not specified in source |
| Propionaldehyde-DNPH | Not specified in source |
| Crotonaldehyde-DNPH | Not specified in source |
| Butyraldehyde-DNPH | Not specified in source |
| Benzaldehyde-DNPH | Not specified in source |
| Valeraldehyde-DNPH | Not specified in source |
| Hexanal-DNPH | Not specified in source |
(Data obtained using a Welch Uitisil® XB-C18 4.6×250mm, 5μm column with an isocratic mobile phase of ACN:H2O 65:35 at a flow rate of 1.0mL/min and a temperature of 30℃)[14]
Table 2: Performance Data for HPLC Analysis of Selected Carbonyl-DNPH Derivatives
| Compound | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Average Recovery (%) |
|---|---|---|---|
| Muscone | 5 | 40 | 98.37 - 100.32 |
| Various Aldehydes | 4.3 - 21.0 | Not specified in source | Not specified in source |
(Data for Muscone obtained with an Alltima C18 column and acetonitrile-water (90:10) mobile phase)[13] (Data for various aldehydes from a separate study)[4]
Spectrophotometric Analysis
A simplified spectrophotometric method can also be employed for the quantification of total carbonyl compounds. The 2,4-dinitrophenylhydrazone derivatives exhibit characteristic absorbance maxima that can be measured.
Experimental Protocol: Spectrophotometric Assay
Materials:
-
Spectrophotometer
-
Cuvettes
-
2,4-DNPH solution
-
Sample containing carbonyl compounds
Procedure:
-
Mix the sample solution with the 2,4-DNPH reagent in an acidic medium.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax). For neutral ethanol solutions of aliphatic aldehyde and ketone-DNPHs, the λmax is around 358 nm and 363 nm, respectively.
-
In an alkaline solution, the absorbance maximum shifts to the visible region, around 440 nm.
-
Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared with standard solutions of known carbonyl concentrations.
Visualizations
Reaction Mechanism
The reaction between 2,4-Dinitrophenylhydrazine and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism.
Caption: Reaction mechanism of 2,4-DNPH with a carbonyl compound.
Experimental Workflow
The general workflow for the analysis of aldehydes and ketones using DNPH derivatization followed by HPLC is outlined below.
Caption: General workflow for aldehyde and ketone analysis.
References
- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 2. mostarsyp.org [mostarsyp.org]
- 3. sjpas.com [sjpas.com]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 12. iomcworld.com [iomcworld.com]
- 13. auroraprosci.com [auroraprosci.com]
- 14. Determination of the Aldehydes and Ketones as their 2, 4-DNPH by Spectrophotometric Procedure [jstage.jst.go.jp]
Application of 2,4-Dichlorophenylhydrazine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry.[1] Its primary utility lies in its role as a key building block for the synthesis of a variety of heterocyclic compounds, which form the core scaffolds of numerous biologically active molecules. This reagent is particularly instrumental in the Fischer indole synthesis, a cornerstone reaction for creating indole derivatives, and is also employed in the synthesis of pyrazoles and hydrazones. These resulting compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this compound a valuable starting material in drug discovery and development programs.[2]
Key Applications in Medicinal Chemistry
The 2,4-dichloro substitution pattern on the phenyl ring of this hydrazine derivative provides a unique electronic and steric profile that can influence the biological activity and pharmacokinetic properties of the final compounds. The chlorine atoms can engage in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
Synthesis of Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents. The primary strategies involve the synthesis of indole and pyrazole-based compounds that can interfere with critical cellular processes in cancer cells.
a) Indole Derivatives as Tubulin Polymerization Inhibitors:
A prominent mechanism of action for indole derivatives in oncology is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
b) Pyrazole Derivatives with Diverse Anticancer Activities:
Pyrazole scaffolds synthesized from this compound have also been investigated for their anticancer potential. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives synthesized using 2,4-Dichlorophenylhydrazine or structurally related analogs.
Table 1: Anticancer Activity of Indole and Hydrazone Derivatives
| Compound Class | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Hydrazone | 2,4-dichloro | MCF-7 (Breast) | 12.2 | [3] |
| Indole-based Hydrazone | 2,4-dichloro | HepG2 (Liver) | 14.8 | [3] |
| Indole-based Hydrazone | 4-nitro | MCF-7 (Breast) | 14.5 | [3] |
| Indole-based Hydrazone | 4-nitro | HepG2 (Liver) | 18.3 | [3] |
| Indole-based Sulfonylhydrazone | 5-chloro-indole | MCF-7 (Breast) | < 6 | [4] |
| Indole-based Sulfonylhydrazone | 5-chloro-indole | MDA-MB-231 (Breast) | < 6 | [4] |
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound Class | Derivative Moiety | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone | 2,4-dichloro | Proteus mirabilis | 12.5 | [5] |
| Hydrazone | 2,4-dichloro | Staphylococcus aureus | 25 | [5] |
| Hydrazone | 2,4-dichloro | Campylobacter fetus | 25 | [5] |
| Hydrazone | 2,4-dichloro | MRSA | 25 | [5] |
| Hydrazone | 2,4-dinitrophenyl | Salmonella typhi | >50 | [6] |
| Hydrazone | 2,4-dinitrophenyl | Streptococcus faecalis | >50 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 5,7-Dichloroindole Derivatives
This protocol describes the acid-catalyzed cyclization of a hydrazone, formed in situ from this compound and a suitable ketone or aldehyde, to yield a 5,7-dichloro-substituted indole.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., pyruvic acid, cyclohexanone)
-
Glacial acetic acid (or another suitable acid catalyst like HCl, H₂SO₄, or a Lewis acid like ZnCl₂)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the selected ketone or aldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature or gentle heat until the formation of the hydrazone is complete (monitor by TLC).
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the hydrazone, add an excess of the acid catalyst (e.g., glacial acetic acid, polyphosphoric acid).
-
Heat the mixture to reflux (typically 80-120°C) for several hours (monitor by TLC until the starting material is consumed).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water to precipitate the crude product.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude indole derivative.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 5,7-dichloroindole derivative.
-
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the condensation reaction between this compound and an aldehyde or ketone to form a hydrazone.
Materials:
-
This compound
-
A selected aromatic or aliphatic aldehyde/ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde or ketone (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Reflux the reaction mixture for 2-4 hours (monitor completion by TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
The hydrazone product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by indole derivatives.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Apoptosis Induction via Bcl-2 Family Modulation
Caption: Induction of apoptosis through Bcl-2 family modulation.
Conclusion
This compound is a cornerstone reagent in medicinal chemistry, enabling the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential. The indole, pyrazole, and hydrazone derivatives originating from this starting material have demonstrated potent anticancer and antimicrobial activities. The provided protocols and mechanistic insights offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further exploration of the structure-activity relationships of compounds derived from this compound is warranted to optimize their efficacy and selectivity for various biological targets.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer [arpi.unipi.it]
- 5. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpamc.com [ajpamc.com]
Application Notes: 2,4-Dichlorophenylhydrazine Hydrochloride as an Intermediate for Pyrazole-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenylhydrazine hydrochloride is a key building block in the synthesis of a variety of agrochemicals, particularly a class of potent herbicides based on the pyrazole scaffold. These herbicides are effective at controlling a broad spectrum of weeds and are of significant interest in the development of new crop protection agents. One of the primary mechanisms of action for these pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme is crucial in the plant's biosynthetic pathway for plastoquinone and tocopherols. Inhibition of HPPD ultimately disrupts carotenoid synthesis, leading to the bleaching of photosynthetic tissues and plant death.[4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of pyrazole herbicides, including detailed experimental protocols and a summary of relevant quantitative data.
Synthetic Pathway Overview
The general synthetic route to pyrazole-based herbicides from this compound involves a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the core pyrazole ring. This is followed by one or more subsequent reactions to introduce the desired substituents that fine-tune the herbicidal activity and selectivity.
Caption: General synthetic workflow for pyrazole herbicides.
Experimental Protocols
The following protocols are representative examples of the key synthetic steps involved in the preparation of pyrazole herbicides using this compound as a starting material.
Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes the initial cyclocondensation reaction to form the pyrazole core.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and sodium acetate (1.5 equivalents) in a mixture of glacial acetic acid and water.
-
To this solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
-
Dry the purified product under vacuum.
Protocol 2: General Procedure for Further Functionalization (Illustrative Example: N-alkylation)
This protocol provides a general method for the alkylation of the pyrazole intermediate, a common step in the synthesis of more complex pyrazole herbicides.
Materials:
-
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole intermediate (1 equivalent) and a suitable anhydrous solvent.
-
Add the base (1.2-1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-alkylated pyrazole derivative.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of pyrazole intermediates and their derivatives. Yields and purity are dependent on the specific substrates and reaction conditions used.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Typical Purity (%) |
| Cyclocondensation | This compound, Ethyl acetoacetate | 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 75 - 90 | >95 (after recrystallization) |
| N-alkylation | 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, Alkyl halide | N-alkylated pyrazole derivative | 60 - 85 | >98 (after chromatography) |
Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis
Many pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[4][5][6][7][8]
By inhibiting HPPD, the pyrazole herbicide initiates a cascade that leads to the depletion of carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in treated plants and ultimately, cell death.[4][5][6]
Caption: Inhibition of HPPD by pyrazole herbicides disrupts carotenoid biosynthesis.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. benchchem.com [benchchem.com]
- 8. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
protocol for forming semicarbazones with 2,4-Dichlorophenylhydrazine hydrochloride
Application Notes and Protocols for the Synthesis of 2,4-Dichlorophenylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 2,4-dichlorophenylhydrazones from the reaction of 2,4-dichlorophenylhydrazine hydrochloride with aldehydes or ketones. This reaction is a classic condensation reaction that results in the formation of a C=N bond. While the user requested a protocol for "semicarbazones," the specified reagent, this compound, will react with carbonyl compounds to form 2,4-dichlorophenylhydrazones. Semicarbazones are formed from the reaction of a carbonyl compound with semicarbazide. Both reactions are mechanistically similar and belong to the broader class of hydrazone formation reactions.
2,4-Dichlorophenylhydrazones are compounds of interest in medicinal chemistry and drug development due to their potential biological activities. The protocol outlined below is a general procedure that can be adapted for various aldehydes and ketones.
Safety Precautions
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.[1][2][3]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]
-
Precautionary Statements:
Experimental Protocol: Synthesis of 2,4-Dichlorophenylhydrazones
This protocol describes the synthesis of a 2,4-dichlorophenylhydrazone from a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (or other suitable solvent like methanol)
-
Concentrated Sulfuric Acid (optional, as catalyst)
-
Sodium Acetate (optional, to buffer the reaction mixture)
-
Beakers
-
Erlenmeyer flask
-
Reflux apparatus (condenser, heating mantle, round-bottom flask)
-
Stirring plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization apparatus
-
Melting point apparatus
Procedure:
-
Preparation of the 2,4-Dichlorophenylhydrazine solution (Brady's Reagent adaptation):
-
In a fume hood, dissolve a specific amount of this compound in a minimal amount of a suitable solvent such as ethanol or methanol.[5][6] Gentle warming may be required to facilitate dissolution.
-
If the reaction is slow, a catalytic amount of concentrated sulfuric acid can be carefully added to the solution.[5][6]
-
-
Reaction with the Carbonyl Compound:
-
In a separate flask, dissolve the aldehyde or ketone in ethanol.
-
Slowly add the carbonyl compound solution to the 2,4-dichlorophenylhydrazine solution while stirring.
-
The formation of a precipitate (typically yellow, orange, or red) indicates the formation of the 2,4-dichlorophenylhydrazone.[5][6][7] The reaction is a condensation reaction where a molecule of water is eliminated.[6][7][8]
-
If no precipitate forms immediately, the mixture can be gently heated under reflux for a period of time (e.g., 1-2 hours) to drive the reaction to completion.[9]
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture).
-
-
Characterization:
-
Dry the purified product thoroughly.
-
Determine the melting point of the purified 2,4-dichlorophenylhydrazone. The melting point can be used for identification purposes.
-
Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| 2,4-Dichlorophenylhydrazine HCl | 1.0 equivalent | Molecular Weight: 213.49 g/mol |
| Aldehyde or Ketone | 1.0 - 1.1 equivalents | The exact amount will depend on the molecular weight of the carbonyl compound. A slight excess may be used to ensure complete reaction of the hydrazine. |
| Solvent | Ethanol or Methanol | The volume should be sufficient to dissolve the reactants. |
| Catalyst (Optional) | Conc. H₂SO₄ | 1-2 drops. Use with caution. |
| Reaction Time | 15 minutes - 2 hours | Reaction time will vary depending on the reactivity of the carbonyl compound. Monitor by TLC or the formation of precipitate. |
| Reaction Temperature | Room Temperature to Reflux | Gentle heating can increase the reaction rate. |
| Expected Product | 2,4-Dichlorophenylhydrazone | The product is typically a colored solid. |
| Expected Yield | Variable | Yields are dependent on the specific carbonyl compound used and the reaction conditions. Generally, this reaction gives good to excellent yields. |
| Purification Method | Recrystallization | The choice of solvent will depend on the solubility of the specific 2,4-dichlorophenylhydrazone product. |
| Characterization | Melting Point, IR, NMR, MS | The melting point of the derivative is a key characteristic for identification. Spectroscopic data will confirm the structure. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2,4-dichlorophenylhydrazones.
Reaction Mechanism
Caption: General mechanism for acid-catalyzed hydrazone formation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemical-label.com [chemical-label.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 8. 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. - askIITians [askiitians.com]
- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
Application Notes and Protocols: Synthesis of Thiosemicarbazones from 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiosemicarbazones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis originates from 2,4-dichlorophenylhydrazine hydrochloride, proceeding through a key intermediate, 4-(2,4-dichlorophenyl)thiosemicarbazide. This document outlines the reaction conditions, experimental procedures, and quantitative data to guide researchers in the successful preparation of these target molecules.
Introduction
Thiosemicarbazones are a versatile class of organic compounds characterized by the presence of a >C=N-NH-C(=S)NH2 functional group. They are typically synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone.[1][2] The biological activity of thiosemicarbazones can be readily tuned by modifying the substituents on both the aldehyde/ketone and the thiosemicarbazide moieties. This modularity makes them attractive scaffolds for drug discovery programs, with reported activities including antibacterial, antifungal, antiviral, and anticancer properties.
This document focuses on the synthesis of thiosemicarbazones derived from this compound. The synthetic strategy involves a two-step process:
-
Synthesis of 4-(2,4-dichlorophenyl)thiosemicarbazide: This intermediate is prepared from this compound.
-
Synthesis of Thiosemicarbazones: The intermediate thiosemicarbazide is then condensed with various aromatic aldehydes or ketones to yield the final thiosemicarbazone products.
Step 1: Synthesis of 4-(2,4-dichlorophenyl)thiosemicarbazide
The preparation of 4-aryl-substituted thiosemicarbazides can be achieved through the reaction of the corresponding arylhydrazine with a source of thiocyanate. While a direct, one-pot reaction from this compound is often sought, a reliable multi-step synthesis starting from the corresponding aniline (2,4-dichloroaniline) is well-documented and provides a clear pathway to the desired intermediate.[3]
Reaction Scheme:
References
Application Note: HPLC Analysis of Carbonyl Compounds via Derivatization with 2,4-Dichlorophenylhydrazine Hydrochloride
AN-HPLC-024
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of aldehydes and ketones using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves a pre-column derivatization of carbonyl compounds with 2,4-Dichlorophenylhydrazine hydrochloride. This reaction yields stable 2,4-dichlorophenylhydrazone derivatives, which possess strong chromophores, enabling highly sensitive UV detection. The protocol provides a reliable framework for the separation and quantification of various carbonyl compounds in complex matrices.
Introduction
The accurate quantification of aldehydes and ketones is critical in various fields, including pharmaceutical development, environmental analysis, and food safety. These carbonyl compounds are often present at trace levels and may lack a native chromophore suitable for direct UV detection. Chemical derivatization is a powerful strategy to overcome these challenges.
This compound reacts with aldehydes and ketones in a condensation reaction to form corresponding 2,4-dichlorophenylhydrazones.[1][2][3] This process tags the non-chromophoric analytes with a molecule that exhibits strong absorbance in the UV spectrum, significantly enhancing detection sensitivity. The resulting hydrazone derivatives are stable and well-suited for separation by reversed-phase HPLC.[4]
This document provides a comprehensive protocol for sample derivatization and subsequent HPLC analysis, complete with typical chromatographic conditions and expected quantitative results.
Chemical Reaction
The derivatization process is an acid-catalyzed nucleophilic addition-elimination reaction. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone with a C=N double bond.[1][5]
Caption: Derivatization of a carbonyl compound with 2,4-Dichlorophenylhydrazine.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥98%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated
-
Aldehyde/Ketone standards (e.g., Formaldehyde, Acetaldehyde, Acetone)
-
Samples containing target carbonyl compounds
-
Syringe filters, 0.22 µm PTFE
Preparation of Solutions
-
Derivatizing Reagent (10 mM): Accurately weigh 21.35 mg of this compound and dissolve in 10.0 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Acid Catalyst (2 M HCl): Prepare by diluting concentrated HCl with ultrapure water.
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
Sample Derivatization Protocol
-
Pipette 1.0 mL of the sample solution (or standard) into a 4 mL glass vial.
-
Add 1.0 mL of the 10 mM Derivatizing Reagent.
-
Add 50 µL of 2 M HCl to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
The following conditions provide a starting point and may require optimization for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 272 nm (or optimal wavelength determined by UV scan of a derivative)[4] |
Data Presentation
The described method provides excellent separation and quantification for a range of carbonyl compounds. The retention times and limits of detection will vary based on the specific analyte and the optimized chromatographic conditions.
Table 1: Example Chromatographic Data for Carbonyl Derivatives
| Analyte (as Hydrazone) | Typical Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Formaldehyde Derivative | 6.8 | 1.5 | 5.0 |
| Acetaldehyde Derivative | 8.2 | 2.1 | 7.0 |
| Acetone Derivative | 9.5 | 3.0 | 10.0 |
| Benzaldehyde Derivative | 12.4 | 1.8 | 6.0 |
| Note: These values are illustrative and should be determined experimentally during method validation. |
Table 2: Method Validation Summary (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 for all analytes |
| Concentration Range | 5 - 500 ng/mL |
| Precision (%RSD) | < 2.0% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Workflow and Visualization
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: General workflow for the HPLC analysis of carbonyl derivatives.
Conclusion
The pre-column derivatization of aldehydes and ketones with this compound, followed by reversed-phase HPLC analysis, is a highly effective method for their quantification. This application note provides a detailed protocol that is sensitive, specific, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in pyrazole synthesis with 2,4-Dichlorophenylhydrazine hydrochloride
Topic: Troubleshooting Low Yield in Pyrazole Synthesis with 2,4-Dichlorophenylhydrazine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazoles using this compound, particularly focusing on troubleshooting low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles derived from this compound.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in the Knorr pyrazole synthesis with this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound (e.g., acetylacetone) and this compound are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.
-
Evaluate Reaction Conditions:
-
pH: The reaction is typically acid-catalyzed.[1][2] However, since the starting material is a hydrochloride salt, the reaction mixture will be acidic. In some cases, the acidity might be too high, inhibiting the reaction. The addition of a mild base like sodium acetate may be beneficial to buffer the pH.[1]
-
Temperature and Reaction Time: While many Knorr syntheses are exothermic and proceed quickly, heating or refluxing is often necessary to ensure the reaction goes to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol and acetic acid are commonly used.[3][4] However, for aryl hydrazine hydrochlorides, aprotic dipolar solvents such as DMF, NMP, or DMAc have been reported to give better results.[5]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers if using an unsymmetrical 1,3-dicarbonyl, or incomplete cyclization.
Q2: The reaction mixture turns a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like this compound.[6] This is often due to the formation of colored impurities from the hydrazine starting material.[6]
Solutions:
-
Control Acidity: The acidic nature of the hydrochloride salt can promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize excess acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[1]
-
Purification:
-
Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of these colored impurities before further purification.[6]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purification.[4]
-
Silica Gel Chromatography: For stubborn impurities, column chromatography on silica gel can be employed. A common method is to use a silica plug and wash with a non-polar solvent like toluene to remove colored impurities, followed by elution of the product with a more polar solvent like ether.[6]
-
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. For reactions involving aryl hydrazine hydrochlorides, aprotic dipolar solvents may offer better regioselectivity compared to protic solvents like ethanol.[5]
-
pH Control: Adjusting the pH of the reaction can influence the site of the initial nucleophilic attack. Experimenting with acidic, neutral, or slightly basic conditions may favor the formation of one regioisomer over the other.
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield (General Trend)
| Solvent Type | Example Solvents | Reported Yield Trend | Reference |
| Protic Polar | Ethanol, Acetic Acid | Good to Excellent | [3][4] |
| Aprotic Dipolar | DMF, NMP, DMAc | Often Improved Yields for Aryl Hydrazine Hydrochlorides | [5] |
| Green Solvents | Glycerol-Water | Good |
Note: The specific yields are highly dependent on the substrates and reaction conditions. This table provides a general trend observed in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol is a generalized procedure based on the Knorr pyrazole synthesis and may require optimization for specific laboratory conditions and substrate batches.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate (optional)
-
Toluene (for washing)
-
Ether (for elution if using chromatography)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid or ethanol.
-
Reagent Addition: Add acetylacetone (1.0 - 1.1 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). A typical reaction time is 4-5 hours at reflux.[4]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with cold ethanol.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be taken up in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.[4]
-
If significant colored impurities are present, consider a silica plug filtration. Dissolve the crude product in a minimal amount of dichloromethane, load it onto a short column of silica gel, and wash with toluene to remove non-polar colored impurities. The desired product can then be eluted with a more polar solvent such as diethyl ether.[6]
-
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of pyrazoles.
Caption: A logical workflow for troubleshooting and optimizing low-yield pyrazole synthesis.
References
optimizing reaction conditions for 2,4-Dichlorophenylhydrazine hydrochloride and β-ketoesters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the synthesis of pyrazoles from 2,4-Dichlorophenylhydrazine hydrochloride and β-ketoesters.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor reaction progress via TLC or LC-MS to ensure consumption of starting materials.[1] - Increase reaction time or temperature. Microwave-assisted synthesis can also be effective in reducing reaction time and improving yield.[1] |
| Suboptimal catalyst | - The choice and amount of catalyst are critical. For Knorr pyrazole synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often used.[1][2] - Consider using a Lewis acid catalyst (e.g., Yb(PFO)₃, SmCl₃) which can activate the β-ketoester.[3][4] - In some cases, ionic liquids or nanoparticle-based catalysts have shown high efficiency.[3][5] | |
| Poor solvent choice | - Aprotic dipolar solvents like DMF, NMP, or DMAc may provide better results than protic solvents such as ethanol, especially for aryl hydrazine hydrochlorides.[6] - Solvent-free reaction conditions have also been reported to be effective and environmentally friendly.[7][8] | |
| Formation of Multiple Products/Regioisomers | Use of unsymmetrical β-ketoester | - The reaction of an unsymmetrical β-ketoester can lead to two different pyrazole regioisomers.[9] - Reaction conditions, particularly the solvent and catalyst, can influence the regioselectivity. Acidic conditions in aprotic solvents have been shown to favor the formation of one regioisomer.[6] |
| Side reactions | - The formation of byproducts can reduce the yield of the desired pyrazole.[1] - Ensure the purity of starting materials. - Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize | - Attempt purification by column chromatography. - Try to form a salt of the pyrazole product to facilitate crystallization. |
| Co-elution of impurities | - Adjust the solvent system for chromatography to improve separation. - Consider recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a β-ketoester?
A1: The reaction is a variation of the Knorr pyrazole synthesis.[10] It proceeds through the initial condensation of the 2,4-dichlorophenylhydrazine with the ketone group of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the formation of a pyrazolone ring after dehydration.[10] The reaction is typically catalyzed by an acid.[2]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in accelerating the reaction. Brønsted acids, such as hydrochloric acid or acetic acid, protonate the carbonyl group of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[2] Lewis acids can coordinate to the carbonyl oxygen, also increasing its electrophilicity.[3][4] The choice of catalyst can also influence the regioselectivity of the reaction with unsymmetrical β-ketoesters.[6]
Q3: What are the optimal solvent conditions for this reaction?
A3: The optimal solvent can vary depending on the specific substrates and catalyst used. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF, NMP, and DMAc have been reported to give better yields and regioselectivity in some cases, particularly when using aryl hydrazine hydrochlorides.[6] Solvent-free conditions have also been successfully employed and offer a greener alternative.[7][8]
Q4: How can I control the formation of regioisomers when using an unsymmetrical β-ketoester?
A4: Controlling regioselectivity is a key challenge. The reaction conditions, including the solvent and the nature of the catalyst, can significantly influence the outcome. For instance, conducting the reaction in an acidic medium using an aprotic dipolar solvent has been shown to provide good regioselectivity in favor of one isomer.[6] It is advisable to perform small-scale screening experiments with different solvent and catalyst combinations to determine the optimal conditions for the desired regioisomer.
Q5: Are there any alternative, more efficient methods for synthesizing substituted pyrazoles?
A5: Yes, multicomponent reactions (MCRs) have emerged as highly efficient strategies for the one-pot synthesis of polysubstituted pyrazoles.[3][7] These reactions involve combining three or more starting materials in a single reaction vessel, which can simplify the experimental procedure, reduce waste, and improve overall efficiency.[4][11]
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis using Acid Catalysis in Ethanol
-
To a solution of the β-ketoester (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Procedure for Improved Regioselectivity using an Aprotic Solvent
-
Dissolve this compound (1.0 mmol) and the β-ketoester (1.0 mmol) in N,N-dimethylacetamide (DMAc) (5 mL).[6]
-
Add a solution of concentrated hydrochloric acid (e.g., 10 N HCl) dropwise at room temperature.[6]
-
Stir the reaction mixture at ambient temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. orgchemres.org [orgchemres.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
common side products in Knorr synthesis using 2,4-Dichlorophenylhydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dichlorophenylhydrazine hydrochloride in Knorr-type syntheses. The primary reactions covered are the Knorr Pyrazole Synthesis (with 1,3-dicarbonyl compounds) and the Fischer Indole Synthesis (with aldehydes or ketones).
Frequently Asked Questions (FAQs)
Q1: What are the primary products when reacting this compound with a carbonyl compound?
When reacting this compound with a 1,3-dicarbonyl compound, the expected product is a pyrazole derivative via the Knorr Pyrazole Synthesis. If the reaction is with an aldehyde or a ketone, the product will be an indole derivative through the Fischer Indole Synthesis.
Q2: What is the most common side product or issue encountered in these syntheses?
The most prevalent issue, particularly when using an unsymmetrical 1,3-dicarbonyl compound or ketone, is the formation of a mixture of regioisomers.[1] These are structural isomers that differ in the orientation of the substituents on the resulting pyrazole or indole ring. The separation of these isomers can be challenging.
Q3: How do the electron-withdrawing chloro-substituents on the phenylhydrazine ring affect the reaction?
The two electron-withdrawing chlorine atoms on the phenylhydrazine ring decrease the nucleophilicity of the hydrazine nitrogens. This can lead to slower reaction rates compared to unsubstituted phenylhydrazine. In the Fischer Indole Synthesis, these electronic effects can influence the rate and success of the key[1][1]-sigmatropic rearrangement, potentially leading to lower yields or favoring side reactions.[2] For the Knorr Pyrazole Synthesis, the reduced nucleophilicity might necessitate harsher reaction conditions to achieve cyclization, which in turn could lead to the formation of colored impurities due to decomposition.[3]
Q4: My reaction mixture has turned dark brown or black. What is the likely cause?
The formation of dark, tarry materials often indicates decomposition of the starting materials or the product. This can be caused by excessively high temperatures, strong acidic conditions, or prolonged reaction times.[4] Hydrazine derivatives can be sensitive to heat and strong acids, leading to the formation of colored impurities.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[4]
Q5: How can I confirm the regiochemistry of my product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the structure of your product and identifying the composition of a regioisomeric mixture. One-dimensional ¹H and ¹³C NMR will show distinct signals for each isomer. For unambiguous assignment, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons on the N-aryl ring and substituents on the pyrazole or indole ring, thereby confirming their relative positions.[3]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis
Symptoms:
-
NMR spectrum shows two sets of peaks for the pyrazole product.
-
Multiple spots are observed on Thin Layer Chromatography (TLC) that are difficult to separate.
-
The isolated product has a broad melting point range.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Use of an unsymmetrical 1,3-dicarbonyl compound. | The inherent nature of the reactants leads to two possible sites for the initial nucleophilic attack of the hydrazine. |
| Reaction conditions favoring both regioisomers. | Modify the reaction solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[1] |
| Control the reaction pH. Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, reducing its nucleophilicity and directing the reaction pathway. Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations.[4] | |
| Steric and electronic effects of substituents. | The initial attack of the hydrazine is directed to the less sterically hindered and more electrophilic carbonyl group. Consider modifying the dicarbonyl substrate if possible to enhance the difference in reactivity between the two carbonyls. |
Issue 2: Low Yield or Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Reduced reactivity of 2,4-Dichlorophenylhydrazine. | The electron-withdrawing chloro groups decrease the nucleophilicity of the hydrazine. Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC to avoid decomposition.[3] |
| Suboptimal reaction conditions. | Optimize the choice of acid catalyst and solvent. For the Fischer Indole Synthesis, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent may be required.[5] For the Knorr Pyrazole Synthesis, a weak acid like acetic acid is often sufficient.[3] |
| Impure starting materials. | Ensure the purity of both the this compound and the carbonyl compound. Impurities can inhibit the reaction or lead to side products.[4] |
| Unstable intermediate. | The hydrazone intermediate may be unstable under the reaction conditions. Consider a two-step procedure where the hydrazone is first formed under milder conditions and then cyclized in a separate step with the acid catalyst.[4] |
Quantitative Data
Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of a Nonsymmetrical 1,3-Diketone with a Substituted Hydrazine
| Hydrazine | 1,3-Diketone | Solvent | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) |
| Methylhydrazine | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Ethanol | 1 : 1.3 | 85 |
| Methylhydrazine | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | TFE | >95 : 5 | 90 |
| Phenylhydrazine | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Ethanol | 1 : 1 | 88 |
| Phenylhydrazine | 1,1,1-trifluoro-4-phenylbutane-2,4-dione | TFE | >95 : 5 | 92 |
Data is illustrative and based on trends reported in the literature, such as the use of fluorinated alcohols to improve regioselectivity.[1] TFE = 2,2,2-Trifluoroethanol.
Experimental Protocols
Protocol 1: Knorr Synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Benzoylacetone (1.0 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid to the suspension.
-
Add benzoylacetone to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis of 5,7-Dichloro-2-methyl-1H-indole
Materials:
-
This compound (1.0 eq)
-
Acetone (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add acetone to the solution and stir at room temperature to form the hydrazone. The formation of the hydrazone can be monitored by TLC.
-
Once the hydrazone formation is complete, remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid or Eaton's reagent.
-
Heat the mixture with stirring. The reaction temperature will depend on the chosen acid catalyst (typically 80-150 °C).
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Knorr synthesis.
Caption: Simplified workflow of the Fischer Indole Synthesis.
References
Technical Support Center: Purification of Pyrazoles Synthesized from 2,4-Dichlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrazoles synthesized from 2,4-dichlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of pyrazoles using this compound?
A1: Several impurities can arise during the synthesis of pyrazoles from this compound and 1,3-dicarbonyl compounds. These include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield two different regioisomers. The formation of these isomers is a common challenge in pyrazole synthesis.
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound and the 1,3-dicarbonyl compound in the crude product.
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate, which may not fully cyclize to the pyrazole ring, leading to its presence as an impurity.
-
Byproducts from Side Reactions: The hydrochloride salt of the hydrazine can create acidic conditions, potentially promoting the formation of colored byproducts. Additionally, hydrazine derivatives can be sensitive to air and light, leading to decomposition and the formation of colored impurities.
-
Michael Addition Products: In some cases, particularly with certain substrates and reaction conditions, a Michael addition product may form as a byproduct.[1]
Q2: My crude pyrazole product is a dark oil or a discolored solid. What is the cause and how can I obtain a cleaner product?
A2: Discoloration, often appearing as a deep yellow or red hue, is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like this compound. This is typically due to the formation of colored impurities from the hydrazine starting material itself, which can decompose or oxidize.
To obtain a cleaner product, consider the following:
-
Addition of a Mild Base: Since the hydrochloride salt can make the reaction mixture acidic and promote byproduct formation, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored impurities that may result from oxidative processes.
-
Purification: Many colored impurities can be removed during work-up and purification. Washing the crude product with a non-polar solvent may help. Recrystallization and column chromatography are also effective methods for removing these impurities.
Q3: I am observing the formation of two major products with very similar properties. How can I confirm if they are regioisomers and how can I separate them?
A3: The formation of two products with similar properties is a strong indication of regioisomer formation, a common occurrence with unsymmetrical 1,3-dicarbonyls.
-
Confirmation: The most reliable method for confirming the identity of regioisomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. 1D NMR (¹H and ¹³C) and 2D NMR (like NOESY or HMBC) experiments can help in unambiguously determining the connectivity and spatial relationships of the atoms in each isomer.
-
Separation: Separating regioisomers can be challenging but is often achievable through:
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers. Careful selection of the stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.
-
Fractional Recrystallization: In some cases, one regioisomer may be less soluble in a particular solvent system than the other, allowing for separation through fractional crystallization. This may require trying various solvents.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of pyrazoles synthesized from this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Inefficient crystallization. - Product sticking to the silica gel column. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from dissolving. - For recrystallization, use a minimal amount of hot solvent and allow for slow cooling. Cool the filtrate in an ice bath to maximize precipitation. - If using column chromatography, deactivating the silica gel with triethylamine or using a less polar eluent system might help in product recovery. |
| "Oiling Out" During Recrystallization | - The solute's melting point is lower than the boiling point of the solvent. - The compound is too soluble in the chosen solvent. - The solution is cooling too rapidly. | - Use a lower-boiling point solvent or a mixed solvent system where the compound is less soluble at room temperature. - Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. - Insulate the flask to ensure slow cooling. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Improper column packing. | - Use TLC to determine the optimal eluent system that gives a good separation of the desired product from impurities (a difference in Rf values of at least 0.2 is ideal). - Use an appropriate amount of crude product for the column size. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product is Contaminated with Starting Material | - Incomplete reaction. - Similar polarity of the product and starting material. | - Ensure the reaction has gone to completion by monitoring with TLC. - If the polarities are similar, try a different purification technique. For example, if column chromatography is ineffective, attempt recrystallization from a different solvent system. An acid-base extraction might also be effective if the starting material has a different acidity/basicity than the product. |
Experimental Protocols
Recrystallization of 1-(2,4-Dichlorophenyl)-Substituted Pyrazoles
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. Common choices for pyrazoles include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane.[2] The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Example Solvent Systems for 1-(2,4-Dichlorophenyl) Pyrazoles:
| Compound Type | Solvent System | Expected Outcome |
| 1-(2,4-dichlorophenyl)-5-amino-1H-pyrazole-4-carbonitrile | Ethanol | Formation of a solid product. |
| 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile | Ethanol:Acetone (1:1) | Yields crystals suitable for X-ray analysis.[3] |
| General 1-(2,4-dichlorophenyl) pyrazoles | Methanol | Can be effective for crystallization after initial purification. |
Column Chromatography of 1-(2,4-Dichlorophenyl)-Substituted Pyrazoles
General Procedure:
-
Adsorbent and Eluent Selection: Silica gel is the most common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Use TLC to determine an appropriate solvent system that provides good separation (Rf of the desired product is typically in the range of 0.2-0.4).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Example Eluent Systems:
| Compound Type | Eluent System (Hexane:Ethyl Acetate) |
| N-Arylpyrazoles | Gradients from 98:2 to 85:15 |
| Curcumin pyrazole analogs | 60:40 |
Visualizations
Experimental Workflow for Pyrazole Purification
Caption: A typical workflow for the purification of pyrazoles by recrystallization.
Troubleshooting Logic for Low Purification Yield
Caption: A decision-making workflow for troubleshooting low yields in pyrazole purification.
References
Technical Support Center: Managing Impurities in 2,4-Dichlorophenylhydrazine Hydrochloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in reactions involving 2,4-Dichlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during popular reactions utilizing this compound, such as the Fischer indole synthesis, pyrazole synthesis, and the Japp-Klingemann reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for synthesizing indoles from arylhydrazines and carbonyl compounds. When using this compound, the expected product is a 5,7-dichloroindole derivative.
Q1: My Fischer indole synthesis reaction with this compound is giving a low yield and a lot of tar-like material. What are the possible causes and solutions?
A1: Low yields and tar formation are common issues in Fischer indole synthesis, often stemming from several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to both temperature and acid strength.[1]
-
Oxidation of Hydrazine: Phenylhydrazine derivatives can be susceptible to oxidation, leading to colored impurities and decomposition.
-
Troubleshooting: If you suspect degradation of your starting material, consider handling it under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of your this compound before starting the reaction.
-
-
Side Reactions: The acidic conditions can promote unwanted side reactions, such as N-N bond cleavage, which can lead to the formation of aniline derivatives as byproducts.[1][3] Electron-donating groups on the carbonyl compound can exacerbate this issue.[1][3]
-
Troubleshooting: If possible, choose a carbonyl compound without strong electron-donating groups. Careful control of the acid catalyst and temperature can also help minimize this side reaction.
-
Q2: I am observing unexpected byproducts in my Fischer indole synthesis. What are the likely impurities and how can I identify them?
A2: Besides tar formation, specific side products can arise:
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazine or an intermediate can generate 2,4-dichloroaniline.
-
Incompletely Cyclized Intermediates: The reaction may stall at the hydrazone or enamine stage, especially if the cyclization conditions are not optimal.
-
Identification: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify these impurities.
Q3: How can I purify my 5,7-dichloroindole product from the reaction mixture?
A3: Purification can often be challenging due to the nature of the byproducts.
-
Initial Workup: After the reaction, the mixture is typically cooled and neutralized. The crude product can then be extracted into an organic solvent. Washing the organic layer with a mild acid can help remove any unreacted basic starting materials.
-
Column Chromatography: This is a common method for separating the desired indole from impurities.
-
Stationary Phase: Standard silica gel is often effective.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Troubleshooting Tailing/Decomposition on Column: Indoles can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition. To mitigate this, you can deactivate the silica gel by pre-flushing the column with an eluent containing a small amount of a basic modifier like triethylamine (typically 0.5-1%). Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvent systems to find one where your 5,7-dichloroindole derivative has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. Common solvents for indole recrystallization include ethanol/water mixtures, toluene, or ethyl acetate/hexane.
-
Pyrazole Synthesis
The reaction of this compound with 1,3-dicarbonyl compounds is a common route to 1-(2,4-dichlorophenyl)-substituted pyrazoles.
Q1: I am getting a mixture of two isomeric pyrazoles when reacting this compound with an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?
A1: The formation of regioisomers is the most common challenge when using an unsymmetrical 1,3-dicarbonyl. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.
-
Solvent Choice: The solvent can have a significant impact on the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[4][5]
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio. Experimenting with different temperatures may favor the formation of one regioisomer.
-
pH Control: The reaction is pH-sensitive. While often carried out under acidic or neutral conditions, the pH can influence the rate of the initial condensation and subsequent cyclization. A small amount of a weak acid like acetic acid is typically optimal.
Q2: My pyrazole regioisomers are difficult to separate by column chromatography. What are some effective purification strategies?
A2: Separating regioisomers can be challenging due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System Screening: Perform a thorough screening of solvent systems using TLC to find an eluent that provides the best possible separation. Start with common mixtures like hexane/ethyl acetate and systematically try different ratios and other solvent combinations (e.g., dichloromethane/methanol).
-
Stationary Phase: If silica gel is not effective, consider using reverse-phase chromatography (C18 or C8).
-
-
Recrystallization: This can be a very powerful technique for separating isomers if one is significantly less soluble than the other in a particular solvent system. Experiment with a variety of solvents.
-
Acid-Base Extraction/Crystallization: Pyrazoles are basic and can form salts. It might be possible to achieve separation by dissolving the crude mixture in an organic solvent and treating it with an acid to selectively precipitate one isomer as its salt.[6]
Q3: My pyrazole synthesis is suffering from low yield. What are the common causes?
A3: Low yields can be attributed to several factors:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone intermediate may be slow or incomplete.
-
Troubleshooting: Ensure you are using an appropriate catalyst, such as a few drops of acetic acid. You might also consider moderately increasing the reaction time or temperature.
-
-
Purity of Starting Materials: Impurities in either the this compound or the 1,3-dicarbonyl compound can lead to side reactions. Ensure your starting materials are of high purity.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be addressed by adjusting the temperature or catalyst.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts. The diazonium salt is typically prepared from the corresponding aniline, in this case, 2,4-dichloroaniline, which is a precursor to this compound.
Q1: My Japp-Klingemann reaction is giving a low yield of the desired hydrazone. What are some critical parameters to control?
A1: The Japp-Klingemann reaction is sensitive to several factors:
-
Diazonium Salt Formation: Ensure the quantitative formation of the diazonium salt from 2,4-dichloroaniline. This step is typically carried out at low temperatures (0-5 °C) with sodium nitrite and a mineral acid like HCl.
-
pH Control during Coupling: The coupling of the diazonium salt with the β-keto-ester or acid is pH-dependent. The reaction is often carried out in a buffered solution (e.g., with sodium acetate) to maintain a pH of around 4-5.[1] Very acidic conditions (pH 0-1) can be detrimental as the concentration of the enolate of the dicarbonyl compound will be too low.[1]
-
Excess Nitrous Acid: Avoid an excess of sodium nitrite during diazotization, as the remaining nitrous acid can lead to side reactions with the dicarbonyl compound. Any excess can be quenched with sulfamic acid.[1]
-
Stability of the Azo Intermediate: The initially formed azo compound can be unstable. The subsequent hydrolysis and rearrangement to the hydrazone should be facilitated by appropriate workup conditions.
Q2: I am observing a mess of products in my Japp-Klingemann reaction workup. How can I improve the product purity?
A2: Complex product mixtures can arise from side reactions.
-
Control of Diazotization: As mentioned, precise control over the diazotization step is crucial to avoid side products.
-
Quenching the Reaction: After the reaction is complete, a careful workup is necessary. This may involve adjusting the pH and extracting the product into an organic solvent.
-
Purification: The resulting hydrazone can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes data on the effect of the solvent on the regioselectivity of pyrazole synthesis using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The data illustrates the significant influence of fluorinated alcohols in directing the reaction towards a single isomer.[4][6]
| Hydrazine | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (A:B)¹ |
| Methylhydrazine | R¹ = 2-Furyl, R² = CF₃ | Ethanol | 1 : 1.8 |
| Methylhydrazine | R¹ = 2-Furyl, R² = CF₃ | TFE² | > 99 : 1 |
| Methylhydrazine | R¹ = Phenyl, R² = CF₃ | Ethanol | 1 : 1.2 |
| Methylhydrazine | R¹ = Phenyl, R² = CF₃ | TFE² | > 99 : 1 |
| Phenylhydrazine | R¹ = 2-Furyl, R² = CF₃ | Ethanol | 1 : 1.1 |
| Phenylhydrazine | R¹ = 2-Furyl, R² = CF₃ | TFE² | > 99 : 1 |
¹ Isomer A has the N-substituted nitrogen adjacent to the R¹ group, and Isomer B has it adjacent to the R² group. ² TFE = 2,2,2-Trifluoroethanol
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a 5,7-Dichloroindole Derivative
This protocol provides a general method for the synthesis of a 5,7-dichloroindole derivative from this compound and a suitable ketone (e.g., cyclohexanone).
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., toluene, ethanol, or glacial acetic acid)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) in a suitable solvent like ethanol. A catalytic amount of acetic acid can be added. Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting materials and formation of the hydrazone.
-
Indolization:
-
If the hydrazone was isolated: Add the purified hydrazone to a flask containing the acid catalyst (e.g., polyphosphoric acid). Heat the mixture with stirring to the desired temperature (typically 80-150 °C).
-
For in situ reaction: To the flask containing the freshly prepared hydrazone, add the acid catalyst. Heat the reaction mixture to the appropriate temperature.
-
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by recrystallization.
Protocol 2: General Procedure for Pyrazole Synthesis with Regiocontrol
This protocol outlines a general procedure for the synthesis of 1-(2,4-dichlorophenyl)-substituted pyrazoles, with an emphasis on achieving high regioselectivity using a fluorinated solvent.
Materials:
-
This compound
-
Unsymmetrical 1,3-dicarbonyl compound
-
2,2,2-Trifluoroethanol (TFE)
-
Sodium acetate (if starting from the hydrochloride salt)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent), and sodium acetate (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Remove the TFE under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography or recrystallization. The ratio of regioisomers in the crude and purified product should be determined by ¹H NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Caption: Strategies for controlling and separating regioisomers in pyrazole synthesis.
Caption: General experimental workflow for reaction workup and purification.
References
Technical Support Center: Preventing Discoloration in Reactions with 2,4-Dichlorophenylhydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichlorophenylhydrazine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve discoloration issues in your experiments, ensuring the highest quality of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned yellow/orange/brown. What are the common causes of this discoloration?
A1: Discoloration in reactions involving this compound is a common issue that can arise from several factors:
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Oxidation: Arylhydrazines are susceptible to oxidation, especially when exposed to air (atmospheric oxygen). This can lead to the formation of colored byproducts.
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Decomposition: this compound can decompose, particularly at elevated temperatures, to produce a variety of colored and uncolored byproducts, including nitrogen oxides.[1]
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Side Reactions: In specific reactions like the Japp-Klingemann reaction, side products such as azo compounds can form, which are often colored.[2] Inadequate control of reagents, such as an excess of sodium nitrite, can lead to nitrosation of other reactants, contributing to impurity and color.
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pH Instability: The stability of hydrazines is often pH-dependent. Both highly acidic and basic conditions can promote degradation pathways that lead to colored impurities.
-
Impure Starting Materials: The presence of impurities in the this compound or other reactants and solvents can introduce color or catalyze side reactions that produce color.
Q2: Can the choice of solvent influence the discoloration of my reaction?
A2: Yes, the solvent can play a significant role. Protic solvents like ethanol and methanol are commonly used for hydrazone formation.[3] However, the stability of hydrazones can vary in different solvents.[4] For purification, it is crucial to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures to allow for effective crystallization and separation from colored impurities.[5] Common recrystallization solvents for hydrazones include ethanol, methanol, acetonitrile, and mixed solvent systems like hexane/ethyl acetate.[4][5]
Q3: How can I remove the color from my final product?
A3: If your product is already discolored, several purification techniques can be employed:
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Recrystallization: This is often the most effective method. Choosing the right solvent or solvent system is critical. Ethanol is a common choice for recrystallizing hydrazone derivatives.[4]
-
Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of your crude product can effectively adsorb colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored byproducts. For acid-sensitive compounds like hydrazones, it is sometimes recommended to add a small amount of a base, such as triethylamine (e.g., 1%), to the eluent to prevent decomposition on the silica gel.[6][7]
-
Trituration: If the product is an oil, triturating it with a non-polar solvent like cold pentane or hexane can sometimes induce solidification and help remove soluble colored impurities.[5]
Troubleshooting Guide: Discoloration in Reactions
Use the following guide to diagnose and resolve discoloration issues in your experiments with this compound.
| Observation | Potential Cause | Recommended Action(s) |
| Reaction mixture turns yellow/orange/brown upon addition of this compound. | Impure starting material. | - Use high-purity this compound. - Consider recrystallizing the starting material if its purity is questionable. |
| Color develops gradually during the reaction, especially when exposed to air. | Oxidation by atmospheric oxygen. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Intense color formation in a Japp-Klingemann reaction. | Formation of stable azo-compounds or side reactions from excess nitrite. | - Carefully control the stoichiometry of sodium nitrite; avoid excess.[8] - Add the sodium nitrite solution slowly and below the surface of the reaction mixture.[8] - Ensure the pH is appropriate for the conversion of the azo intermediate to the hydrazone.[2] |
| Discoloration is more pronounced at higher reaction temperatures. | Thermal decomposition. | - Maintain the recommended reaction temperature. For many hydrazone formations, room temperature or gentle heating is sufficient. - For temperature-sensitive reactions, consider using a cooling bath to control exothermic processes. |
| Product is an oil and retains color after workup. | Oily impurities or the product itself being an oil at room temperature. | - Attempt to solidify the oil by trituration with a cold non-polar solvent (e.g., pentane or hexane).[5] - Purify by column chromatography. |
| Final solid product is off-white, yellow, or brown. | Co-precipitation of colored impurities. | - Recrystallize the product from a suitable solvent.[4] - If recrystallization is insufficient, dissolve the product and treat with activated carbon before recrystallization. - For stubborn impurities, consider purification by column chromatography.[6] |
Experimental Protocols
General Protocol for Hydrazone Formation with this compound
This protocol is a general guideline for the synthesis of hydrazones, which are often intermediates for reactions like the Fischer indole synthesis.[3][9]
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: Add this compound (1 to 1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to facilitate the reaction. The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6).[5]
-
Reaction: Stir the mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate. If so, collect the solid by vacuum filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to remove any colored impurities.[4][5]
Japp-Klingemann Reaction for Hydrazone Synthesis
The Japp-Klingemann reaction is a versatile method for synthesizing arylhydrazones from β-keto-esters or β-keto-acids.[10][11][12]
-
Diazotization:
-
Dissolve 2,4-dichloroaniline (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
-
Coupling:
-
In a separate flask, dissolve the β-keto-ester or β-keto-acid (1 equivalent) and sodium acetate in a suitable solvent like ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the β-dicarbonyl compound solution, maintaining the temperature below 5 °C.
-
-
Reaction Completion and Work-up:
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold water to precipitate the crude hydrazone.
-
Collect the solid by filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone. If the product is colored, treatment with activated carbon may be necessary before recrystallization.
-
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of discoloration, the following workflow can be used.
Caption: Troubleshooting workflow for discoloration in reactions.
This guide provides a systematic approach to identifying and mitigating the causes of discoloration when working with this compound. By carefully considering the reaction conditions and implementing the suggested preventative and corrective measures, researchers can significantly improve the quality and purity of their synthesized compounds.
References
- 1. This compound(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup Procedures for 2,4-Dichlorophenylhydrazine Hydrochloride Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of condensation reactions involving 2,4-Dichlorophenylhydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of condensation reactions with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of the Hydrazone Product | The product is too soluble in the reaction solvent. | - Concentrate the reaction mixture by removing some of the solvent under reduced pressure.- Add a cold anti-solvent (a solvent in which the product is insoluble, such as water or hexane) dropwise to the reaction mixture while stirring.[1] |
| The reaction is incomplete. | - Before workup, check for the disappearance of starting materials using Thin Layer Chromatography (TLC).- If the reaction is incomplete, consider extending the reaction time or gently heating the mixture if the protocol allows. | |
| Formation of an Oil Instead of a Solid Precipitate ("Oiling Out") | The melting point of the product is lower than the temperature of the solution. | - Reheat the mixture to dissolve the oil, then add a small amount of a solvent in which the product is highly soluble to reduce the saturation. Allow the solution to cool slowly.[1] |
| The solution is cooling too rapidly. | - Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath. Avoid agitating the solution during the initial cooling phase.[1] | |
| Impurities are present. | - Attempt to isolate the oil, dissolve it in a minimal amount of a suitable hot solvent, and then try to induce crystallization by slow cooling or by adding an anti-solvent. | |
| The Product is Contaminated with Unreacted this compound | Incomplete reaction or improper washing. | - Wash the crude product thoroughly with a solvent in which the starting material is soluble but the product is not. A dilute acid wash can help remove the basic hydrazine starting material, but be cautious as the hydrazone product may also be acid-sensitive. |
| The starting material co-precipitated with the product. | - Recrystallize the crude product from a suitable solvent or solvent mixture. | |
| Low Yield of Recrystallized Product | Too much solvent was used during recrystallization. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| The product is significantly soluble in the wash solvent. | - Wash the filtered crystals with a minimal amount of ice-cold solvent.[1] | |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[1] | |
| Formation of an Emulsion During Extraction | The organic and aqueous layers have similar densities. | - Add brine (a saturated aqueous solution of NaCl) to increase the density of the aqueous layer.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a condensation reaction between this compound and a ketone/aldehyde?
A typical workup involves cooling the reaction mixture, collecting the precipitated hydrazone by vacuum filtration, washing the solid with a suitable solvent to remove impurities, and then purifying the crude product by recrystallization. If the product does not precipitate, an extraction may be necessary.
Q2: How do I choose a suitable solvent for recrystallizing my 2,4-dichlorophenylhydrazone product?
The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and mixtures of ethanol and water are often good starting points for recrystallizing hydrazones. To find the best solvent, you can perform small-scale solubility tests with a variety of solvents.
Q3: My 2,4-dichlorophenylhydrazone product is an oil and won't solidify. What should I do?
"Oiling out" can be addressed by redissolving the oil in a suitable solvent and attempting to recrystallize, possibly by using a different solvent system or by cooling the solution more slowly.[1] You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Q4: How can I remove colored impurities from my product?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.
Q5: The condensation reaction is often carried out in the presence of an acid catalyst. How do I remove this during the workup?
If an acid catalyst is used, it can typically be removed by washing the crude product with water or a dilute basic solution (e.g., sodium bicarbonate solution) during an extractive workup. However, care must be taken as some hydrazones can be sensitive to strong bases.
Quantitative Data
The following table summarizes typical yields for the formation of hydrazone derivatives from substituted hydrazines and various carbonyl compounds. While specific to the cited examples, they provide a general expectation for reaction efficiency.
| Hydrazine Reactant | Carbonyl Reactant | Product | Yield (%) | Reference |
| 2,4-Dinitrophenylhydrazine | Acetaldehyde | Acetaldehyde 2,4-dinitrophenylhydrazone | 65 | [2] |
| 2,4-Dinitrophenylhydrazine | Benzaldehyde | Benzaldehyde 2,4-dinitrophenylhydrazone | 74 | [2] |
| 2,4-Dinitrophenylhydrazine | Acetone | Acetone 2,4-dinitrophenylhydrazone | 60 | [2] |
| 2,4-Dimethylphenyl hydrazine HCl | 2,4,5-Trimethoxybenzaldehyde | 2,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone | 90 | [3] |
| 2,4-Dimethylphenyl hydrazine HCl | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazine | 88 | [3] |
| 2,4-Dimethylphenyl hydrazine HCl | Acetophenone | Acetophenone-2,4-dimethylphenyl hydrazone | 92 | [3] |
Experimental Protocols
Detailed Methodology for the Condensation of this compound with Cyclohexanone and Subsequent Workup
This protocol is adapted from a standard Fischer indole synthesis procedure where the hydrazone is formed in situ.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, Buchner funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve this compound (e.g., 10.0 g, 46.9 mmol) in glacial acetic acid (e.g., 35 mL).
-
Addition of Carbonyl: While stirring and heating the solution to boiling, add a solution of cyclohexanone (e.g., 4.6 g, 46.9 mmol) in glacial acetic acid (e.g., 8 mL) dropwise over 5 minutes.
-
Reaction: After the initial vigorous reaction subsides, continue to heat the mixture under reflux for 1 hour.
-
Precipitation: Add an additional portion of acetic acid (e.g., 40 mL), heat to boiling, and then slowly add water (e.g., 50 mL).
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a 50% aqueous acetic acid solution (e.g., 40 mL), followed by water until the filtrate is no longer acidic.
-
Drying: Dry the crude product in a vacuum desiccator or oven at a suitable temperature (e.g., 80°C).
-
Recrystallization: Recrystallize the dried crude product from a suitable solvent, such as methanol, to obtain the pure product.
Visualizations
Caption: General workup workflow for condensation reactions.
Caption: Troubleshooting logic for common workup issues.
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: 2,4-Dichlorophenylhydrazine Hydrochloride vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The Knorr pyrazole synthesis, a classic and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for constructing this critical heterocycle. The choice of the hydrazine reagent is paramount as it dictates the substitution pattern on the pyrazole's nitrogen atom, influencing the pharmacological profile of the final compound.
This guide provides an objective comparison between two commonly employed reagents in pyrazole synthesis: the unsubstituted phenylhydrazine and the electron-deficient 2,4-Dichlorophenylhydrazine hydrochloride. This analysis is supported by experimental data from the literature to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison
The electronic nature of the phenylhydrazine derivative significantly impacts its reactivity and, consequently, the reaction conditions and outcomes in pyrazole synthesis. Phenylhydrazine, with its unsubstituted phenyl ring, is a relatively nucleophilic reagent. In contrast, this compound possesses two electron-withdrawing chlorine atoms, which reduce the nucleophilicity of the hydrazine nitrogens. This difference in electronic character often necessitates adjustments in the reaction conditions to achieve optimal yields.
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Phenylhydrazine | - Introduces an unsubstituted phenyl group at the N1 position of the pyrazole ring.[1] - Widely used for the synthesis of 1-phenylpyrazole derivatives.[1] - Generally exhibits high reactivity due to its nucleophilicity. | Room temperature to reflux in solvents like ethanol or acetic acid.[1][2] | 79-95%[1][3] |
| This compound | - Introduces a 2,4-dichlorophenyl moiety, a common substituent in pharmacologically active molecules. - The electron-withdrawing chloro groups can influence the biological activity and metabolic stability of the final compound. - Reduced nucleophilicity may require more forcing reaction conditions or catalytic activation. | Often requires heating in solvents such as ethanol or acetic acid, sometimes with acid catalysis. | 60-90% |
Note: Yields are highly dependent on the specific 1,3-dicarbonyl substrate and reaction conditions. The data presented are representative examples from the literature.
Experimental Protocols
The following are generalized experimental protocols for the Knorr pyrazole synthesis using phenylhydrazine and a substituted arylhydrazine like this compound. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of a 1-Phenylpyrazole using Phenylhydrazine
This protocol is a classic example of the Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Phenylhydrazine
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1.0 equivalent) dropwise with stirring at room temperature. An exothermic reaction may be observed.[4]
-
After the addition is complete, stir the reaction mixture at room temperature or heat under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.[4]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the crude pyrazole.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a 1-(2,4-Dichlorophenyl)pyrazole using this compound
This protocol is adapted for less nucleophilic arylhydrazines.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
This compound
-
Ethanol or Glacial Acetic Acid
-
Optional: Acid catalyst (e.g., a few drops of concentrated HCl)
Procedure:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 equivalent) and this compound (1.0 equivalent) in ethanol or glacial acetic acid.
-
If using the hydrochloride salt, the reaction mixture will be acidic. A few additional drops of an acid catalyst can be added if required.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining acid, and then with a small amount of cold ethanol.
-
Dry the product. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
Reaction Mechanism and Workflow Visualization
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving condensation and cyclization. The general workflow for carrying out the synthesis is also depicted below.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: General Experimental Workflow for Knorr Pyrazole Synthesis.
Conclusion
Both phenylhydrazine and this compound are valuable reagents for the synthesis of N-arylpyrazoles. The choice between them will largely depend on the desired substitution pattern of the final product and the acceptable reaction conditions. Phenylhydrazine offers higher reactivity, often leading to excellent yields under milder conditions. Conversely, this compound allows for the introduction of a dichlorophenyl group, which can be crucial for tuning the pharmacological properties of the target molecule, though it may require more forcing conditions to achieve comparable yields. Researchers should consider these factors when designing their synthetic routes to access novel pyrazole-based compounds.
References
A Comparative Guide to Carbonyl Analysis: The Established Efficacy of 2,4-Dinitrophenylhydrazine versus the Theoretical Potential of 2,4-Dichlorophenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise quantification of carbonyl compounds (aldehydes and ketones) is a critical task. These molecules are frequently monitored as impurities, degradation products, or key intermediates. The most widely adopted method for their analysis involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH), a robust reagent that enhances detection and quantification. This guide provides an in-depth comparison between the industry-standard DNPH and a theoretical alternative, 2,4-Dichlorophenylhydrazine hydrochloride, for which no established application in carbonyl analysis has been documented in scientific literature.
The Benchmark Reagent: 2,4-Dinitrophenylhydrazine (DNPH)
2,4-Dinitrophenylhydrazine, also known as Brady's reagent, is the cornerstone of carbonyl analysis.[1][2] It reacts specifically with the carbonyl group of aldehydes and ketones in an acidic environment to form stable, colored 2,4-dinitrophenylhydrazone derivatives.[3][4][5] These derivatives are highly crystalline and possess a strong chromophore, making them ideal for quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
The reaction is a condensation, specifically an addition-elimination, where the nucleophilic -NH2 group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[2][4] This derivatization is advantageous as it does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters, lending high selectivity to the method.[6]
However, a notable drawback of the DNPH method is the formation of E- and Z-stereoisomers of the resulting hydrazones due to the C=N double bond.[7] This can lead to multiple peaks for a single carbonyl compound in the chromatogram, potentially complicating quantification.[7]
A Theoretical Contender: this compound
In contrast to the extensive body of research on DNPH, this compound is not a recognized reagent for carbonyl analysis. Its primary documented use is as an intermediate in the synthesis of other chemical compounds, such as pyrazole analogues of curcumin.[8][9]
From a chemical standpoint, this compound possesses the necessary hydrazine moiety to react with carbonyls in a similar fashion to DNPH. The hydrochloride salt form enhances its stability and solubility in polar solvents.[10]
Theoretical Performance Comparison:
Lacking experimental data, a direct comparison of performance is not possible. However, we can speculate on potential differences based on chemical structure:
-
Reactivity: The electron-withdrawing nature of the two nitro groups in DNPH makes the hydrazine nitrogen more nucleophilic, promoting a rapid reaction with carbonyls. The two chloro groups in 2,4-Dichlorophenylhydrazine are also electron-withdrawing, suggesting it would be reactive, but the relative rates are unknown.
-
Derivative Properties: The resulting 2,4-dichlorophenylhydrazones would likely have different UV-Vis absorption maxima and molar absorptivity compared to their dinitrophenylhydrazone counterparts. This could potentially influence the sensitivity of the analytical method.
-
Isomer Formation: The formation of E/Z isomers would also be expected with 2,4-Dichlorophenylhydrazine, presenting similar challenges to those encountered with DNPH.
-
Safety: Dry DNPH is known to be sensitive to shock and friction.[6] While this compound is classified as an irritant, its explosive potential is not as prominently documented.[11][12]
Performance Data: 2,4-Dinitrophenylhydrazine
As there is no available experimental data for the performance of this compound in carbonyl analysis, the following table summarizes the well-established characteristics of the DNPH method.
| Performance Metric | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Reaction Principle | Nucleophilic addition-elimination with carbonyls to form 2,4-dinitrophenylhydrazones.[4] | Theoretical: Similar nucleophilic addition-elimination to form 2,4-dichlorophenylhydrazones. |
| Selectivity | High for aldehydes and ketones; does not react with carboxylic acids, esters, or amides.[6] | Theoretical: Likely high for aldehydes and ketones. |
| Derivative Properties | Forms stable, colored (yellow to red) crystalline precipitates.[1][3] | Theoretical: Expected to form stable crystalline precipitates. Color and other properties are unknown. |
| Detection Method | Commonly analyzed by HPLC-UV.[4] | Theoretical: Derivatives would likely be amenable to HPLC-UV analysis. |
| Key Advantage | Well-established, robust, and sensitive method for a wide range of carbonyls.[5][7] | Theoretical: Potential alternative, but performance is unverified. |
| Key Disadvantage | Formation of E/Z stereoisomers can complicate quantification.[7] | Theoretical: Likely to also form E/Z stereoisomers. |
| Experimental Data | Extensive literature and validated methods are available. | No published data for carbonyl analysis. |
Experimental Protocols
Carbonyl Analysis using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a generalized procedure and may require optimization for specific sample matrices.
1. Reagent Preparation (Brady's Reagent):
-
Dissolve 2,4-Dinitrophenylhydrazine in a solution of methanol and concentrated sulfuric acid. The precise concentrations can be adapted from various standard methods (e.g., EPA Method 8315A).
2. Sample Preparation:
-
For liquid samples (e.g., water), a measured volume is buffered to an acidic pH (typically around 3).
-
For solid samples, an extraction into a suitable solvent is performed, followed by buffering.
-
For air samples, carbonyls are often trapped on a sorbent tube coated with DNPH, and the derivatives are then eluted with a solvent like acetonitrile.
3. Derivatization:
-
Add the DNPH reagent to the prepared sample.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
A yellow or orange precipitate indicates the presence of aldehydes or ketones.[1]
4. Extraction of Derivatives:
-
The formed dinitrophenylhydrazone derivatives can be extracted from aqueous samples using solid-phase extraction (SPE) with a C18 cartridge or via liquid-liquid extraction.
-
Elute the derivatives from the SPE cartridge with a solvent such as acetonitrile.
5. Analysis:
-
Analyze the extracted derivatives by HPLC with a UV detector set to the appropriate wavelength for the hydrazones (typically around 360 nm).
-
Quantification is achieved by comparing the peak areas of the sample derivatives to those of known standards.
Visualizing the Workflow
Caption: General workflow for carbonyl analysis using hydrazine-based derivatization.
Conclusion
2,4-Dinitrophenylhydrazine remains the undisputed benchmark for the derivatization and analysis of carbonyl compounds due to its high reactivity, selectivity, and the extensive validation of methods employing it. While the formation of stereoisomers presents a challenge, it is a well-understood phenomenon that can be addressed through careful chromatography and data analysis.
This compound, while theoretically capable of reacting with carbonyls, is an unknown entity in this application. Its use would require extensive research to establish a reaction protocol, characterize the properties of its derivatives, and validate its performance against the established DNPH method. For professionals in research and drug development requiring reliable and validated methods, DNPH is the unequivocal choice for carbonyl analysis.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. sjpas.com [sjpas.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 5446-18-4 [chemicalbook.com]
- 9. 2,4-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. (2,4-Dichlorophenyl)hydrazine hydrochloride, CAS No. 5446-18-4 - iChemical [ichemical.com]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic conditions is paramount for achieving optimal separation and quantification of 2,4-Dichlorophenylhydrazine hydrochloride and its potential impurities. Based on a review of validated HPLC methods for related aromatic hydrazine compounds, a proposed method is presented below alongside comparative data from existing literature.
Table 1: Comparison of HPLC Chromatographic Conditions
| Parameter | Method for 4-Chlorophenylhydrazine HCl[1] | Method for Hydralazine HCl[2][3] | Proposed Method for 2,4-Dichlorophenylhydrazine HCl |
| Column | Waters X-Bridge C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Disodium hydrogen phosphate buffer | Phosphate buffer (pH 2.5) | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile/Methanol | Acetonitrile/Methanol | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | UV at 230 nm | UV at 230 nm | UV at approximately 235 nm (to be determined by UV scan) |
| Column Temperature | Ambient | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Diluent | Water/Methanol | Water (pH adjusted to 3.2 with Orthophosphoric acid) | Water/Acetonitrile (50:50, v/v) |
Rationale for Proposed Method: The proposed conditions are based on the successful separation of similar chlorinated phenylhydrazine structures. A C18 column is a versatile and robust choice for reversed-phase chromatography of aromatic compounds. A phosphate buffer provides good pH control, and acetonitrile is a common organic modifier. The detection wavelength should be optimized based on the UV spectrum of this compound. An initial isocratic elution can be explored, with a gradient elution being a viable alternative to resolve any closely eluting impurities.
Benchmarking Method Performance: A Review of Validation Data
A validated HPLC method must meet stringent criteria for performance, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes typical performance data from validated methods for related compounds, offering a benchmark for what to expect from a well-developed method for this compound.
Table 2: Comparative Summary of HPLC Method Validation Parameters
| Validation Parameter | Performance Data for 4-Chlorophenylhydrazine HCl Impurities[1] | Performance Data for Hydralazine HCl and its Impurities[2][3] | Target Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | No interference from blank and other isomers at the retention time of the main peak and impurities. | No interference from blank, placebo, and known impurities. All specified impurities were well resolved. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.99 for all impurities | > 0.998 for the main drug and > 0.99 for impurities | r² ≥ 0.99 |
| Accuracy (% Recovery) | Not explicitly stated, but method was deemed accurate. | 98.0% - 102.0% for the main drug and impurities. | Typically 80% - 120% for impurities and 98.0% - 102.0% for the assay of the main component. |
| Precision (% RSD) | Not explicitly stated, but method was deemed precise. | < 2.0% for the main drug and < 5.0% for impurities. | For assay: ≤ 2.0%; For impurities: ≤ 10.0% (depending on the level). |
| Limit of Detection (LOD) | 0.02% for 2-CPH, 0.04% for 3-CPH, 0.02% for 4-Chloroaniline | Not explicitly stated, but method was sensitive for related substances. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method was sensitive for impurity quantification. | Not explicitly stated, but method was sensitive for related substances. | Signal-to-Noise ratio of 10:1 and acceptable precision and accuracy. |
| Robustness | Not explicitly stated. | The method was found to be robust with small, deliberate variations in flow rate, mobile phase composition, and pH. | The method's performance should remain acceptable with minor, deliberate variations in method parameters. |
Experimental Protocols
The following protocols provide a detailed methodology for the validation of an HPLC method for the purity analysis of this compound, based on ICH Q2(R1) guidelines.
Preparation of Solutions
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Spiked Sample Solution (for Specificity and Accuracy): Prepare a sample solution as described above. Spike with known amounts of potential impurities at a concentration level of, for example, 0.5% of the main analyte concentration.
Validation Procedure
-
Specificity: Inject the diluent, a standard solution, a sample solution, and a spiked sample solution. Assess for any interference at the retention time of this compound and its impurities. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that the method can separate the main peak from degradation products.
-
Linearity: Prepare a series of at least five concentrations of this compound and its impurities, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Analyze the spiked sample solution in triplicate at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Inject six replicate standard solutions on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions with known concentrations.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±0.1 mL/min change in flow rate) and assess the impact on the results.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process and the overall purity analysis strategy.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Caption: Logical Flow for the Purity Analysis of 2,4-Dichlorophenylhydrazine HCl.
References
assessing the performance of 2,4-Dichlorophenylhydrazine hydrochloride against other derivatizing agents
For researchers, scientists, and drug development professionals engaged in the precise quantification of carbonyl compounds, the selection of an appropriate derivatizing agent is a critical determinant of analytical success. This guide provides a comprehensive comparison of commonly employed hydrazine-based derivatizing agents, with a primary focus on the widely utilized 2,4-Dinitrophenylhydrazine (DNPH). While this guide aims to offer a thorough comparison, it is important to note the conspicuous absence of performance data in the scientific literature for 2,4-Dichlorophenylhydrazine hydrochloride as a derivatizing agent for analytical applications.
The derivatization of aldehydes and ketones is a crucial step in their analysis, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This process involves reacting the carbonyl group with a derivatizing agent to form a stable, UV-active derivative, thereby enhancing detection sensitivity and chromatographic separation.
Performance Benchmark: 2,4-Dinitrophenylhydrazine (DNPH)
2,4-Dinitrophenylhydrazine (DNPH) is the most extensively documented and utilized derivatizing agent for carbonyl compounds.[1][2] Its reaction with aldehydes and ketones yields stable 2,4-dinitrophenylhydrazone derivatives that exhibit strong UV absorbance, making it a staple in environmental, industrial, and food chemistry analyses.[3]
Quantitative Performance of DNPH
The performance of DNPH has been rigorously evaluated in numerous studies, providing a solid benchmark for comparison. Key quantitative parameters are summarized in the table below.
| Parameter | Formaldehyde-DNPH | Acetaldehyde-DNPH | Acetone-DNPH | Benzaldehyde-DNPH | o-Tolualdehyde-DNPH |
| Limit of Detection (LOD) | 0.0054 ppbv[4] | 0.0026 ppbv[4] | - | 33.9 ng/mL[5] | 104.5 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.1 ppbv[4] | 0.1 ppbv[4] | - | 181.2 ng/mL[5] | 396.8 ng/mL[5] |
| Linearity (Correlation Coefficient, r²) | > 0.999[5] | > 0.999[5] | > 0.999[5] | > 0.999[5] | > 0.999[5] |
| Linear Range | 98 - 50000 ng/mL[5] | 98 - 50000 ng/mL[5] | 98 - 50000 ng/mL[5] | 98 - 50000 ng/mL[5] | 98 - 50000 ng/mL[5] |
| Recovery | Excellent[6] | Excellent[6] | - | - | - |
| Stability of Derivative | Stable[4] | Stable[4] | Stable[4] | Stable[7] | Stable[7] |
Note: The reported values are dependent on the specific analytical method and instrumentation used.
Experimental Protocol for DNPH Derivatization (EPA Method 8315A)
The following is a generalized protocol based on established methods for the derivatization of carbonyl compounds in various matrices.[8]
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (typically in acetonitrile)
-
Acid catalyst (e.g., hydrochloric acid, phosphoric acid)
-
HPLC-grade acetonitrile and water
-
Carbonyl standards
Procedure:
-
Sample Preparation: A measured volume or weight of the sample is collected. For aqueous samples, the pH is adjusted to approximately 3.[8]
-
Derivatization: The DNPH solution is added to the sample, followed by the acid catalyst. The reaction mixture is then incubated. Optimal conditions for muscone derivatization, for instance, were found to be a reaction temperature of 65°C for 30 minutes.[7]
-
Extraction: The formed hydrazone derivatives are extracted from the reaction mixture. This can be achieved through solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction (LLE) with a suitable solvent like methylene chloride.[8]
-
Analysis: The extracted and concentrated derivatives are then analyzed by HPLC with UV detection, typically at a wavelength of 360 nm.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. epa.gov [epa.gov]
A Comparative Guide to Alternatives for 2,4-Dichlorophenylhydrazine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of safer and more efficient alternatives to 2,4-dichlorophenylhydrazine hydrochloride for key reactions in organic synthesis. Due to its significant health hazards, including acute toxicity and irritation, identifying viable substitutes is crucial for modern, safety-conscious research and development. This document objectively compares the performance of alternative reagents for the synthesis of indoles and pyrazoles, supported by experimental data and detailed methodologies.
The Case for Alternatives: Hazards of this compound
This compound is a versatile reagent, primarily used as a precursor in the synthesis of nitrogen-containing heterocycles. However, its use is associated with considerable safety risks. According to safety data sheets, this compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also known to cause serious skin and eye irritation.[1][3][4][5] These hazards necessitate the exploration of safer alternatives that do not compromise synthetic efficiency.
Alternatives in Pyrazole Synthesis: The Knorr Reaction
The Knorr pyrazole synthesis, a foundational method for creating pyrazole rings, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4] While this compound can be used to introduce a dichlorophenyl moiety, a range of other hydrazines offer diverse functionalities with potentially lower toxicity.
Data Presentation: Performance of Hydrazine Reagents in Pyrazole Synthesis
The choice of hydrazine reagent directly influences the reaction conditions, yield, and the substituents on the final pyrazole product. The following table compares common alternatives.
| Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate (N₂H₄·H₂O) | The simplest hydrazine source for synthesizing N-unsubstituted pyrazoles. Highly reactive. | Reflux in ethanol or acetic acid. | 66-95%[6] |
| Phenylhydrazine (C₆H₅NHNH₂) | Introduces a phenyl group at the N1 position, widely used for 1-phenylpyrazole derivatives. | Room temperature to reflux in solvents like ethanol. | 79-95%[6] |
| Semicarbazide Hydrochloride | A non-hydrazine alternative that avoids the use of more toxic hydrazine derivatives, offering a greener approach. | Reaction with 1,3-diketoesters in water. | Good to excellent.[7] |
| 2,4-Dichlorophenylhydrazine HCl | Introduces a 2,4-dichlorophenyl group at the N1 position. | Acid-catalyzed condensation, typically reflux in ethanol or acetic acid. | Yields are substrate-dependent. |
Mandatory Visualization: Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of Edaravone using phenylhydrazine as a safer alternative to chlorinated derivatives.[2]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate and phenylhydrazine. This addition is exothermic and should be performed in a fume hood.[2]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[2]
-
After heating, a heavy syrup will form. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.[2]
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.[2]
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[2]
Alternatives in Indole Synthesis: The Fischer Reaction
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8] The properties of the resulting indole are dictated by the substituents on the phenylhydrazine precursor.
Data Presentation: Performance of Phenylhydrazine Reagents in Indole Synthesis
The electronic nature of substituents on the phenylhydrazine ring can affect reaction times and yields. This table provides a comparison for various substituted phenylhydrazines.
| Phenylhydrazine Reagent | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 h | High (not specified)[9] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux, 4 h | 30%[9] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 80 °C, 45 min (for hydrazone), then heat with PPA | Good (not specified)[10] |
| 2,4-Dichlorophenylhydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | Substrate-dependent |
Alternative Strategy: The Buchwald Modification A significant advancement that can avoid the direct handling of potentially unstable or toxic arylhydrazines is the Buchwald modification. This palladium-catalyzed reaction couples aryl bromides directly with hydrazones, expanding the scope and improving the safety profile of the Fischer indole synthesis.[8][11]
Mandatory Visualization: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol uses p-tolylhydrazine hydrochloride, a common and less hazardous alternative to dichlorinated analogs.[9]
Materials:
-
p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)
-
Isopropyl methyl ketone (0.14 g, 1.62 mmol)
-
Glacial acetic acid (2 g)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride, isopropyl methyl ketone, and glacial acetic acid.[9]
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water (100 mL) and extract the product with dichloromethane or chloroform (3 x 100 mL).[9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[9]
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by passing it through a short silica gel column to obtain the final product.[9]
Greener Synthetic Strategies and Workflows
Modern synthetic chemistry emphasizes the use of greener and safer protocols. This includes the use of less toxic solvents, developing one-pot reactions to minimize handling of hazardous intermediates, and in-situ generation of reagents.
Hydrazine-Free and Greener Alternatives
-
Water as a Solvent: Several protocols for the synthesis of N-heterocycles like pyrazoles have been developed using water as a green solvent, which is non-toxic, abundant, and low-cost.[7][12]
-
One-Pot Syntheses from Anilines: Instead of starting with potentially hazardous arylhydrazines, some methods allow for the one-pot synthesis of indoles starting from anilines. These methods often involve the in-situ formation of the required hydrazine derivative, thereby avoiding its isolation and handling.[13][14]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which aligns with the principles of green chemistry.[12][15][16]
Mandatory Visualization: Experimental Workflow for Safer Synthesis
This workflow illustrates a generalized approach to improving safety by generating a reactive or hazardous reagent in-situ, immediately followed by its consumption in the main reaction.
Caption: Workflow for in-situ generation of hazardous reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
Validating the Structure of Pyrazoles from 2,4-Dichlorophenylhydrazine Hydrochloride using Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to validate the structure of pyrazoles synthesized from 2,4-Dichlorophenylhydrazine hydrochloride. By presenting experimental protocols and comparing key spectral features against a known alternative, this document serves as a practical resource for the structural elucidation of novel pyrazole derivatives.
Introduction
Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] When using substituted hydrazines, such as this compound, the regioselectivity of the reaction and the final structure of the pyrazole product must be rigorously confirmed. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this structural validation.
This guide focuses on the characterization of a representative pyrazole, 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid , synthesized from this compound and ethyl 2,4-dioxopentanoate. We will compare its expected spectroscopic data with that of a known analogue, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid , to highlight key differences and aid in structural confirmation.
Experimental Protocols
A general and reliable method for the synthesis of pyrazoles from this compound involves a cyclocondensation reaction with a β-ketoester. The following protocol is adapted from established procedures.[5]
Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
-
Hydrazone Formation: To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol, add this compound (1 equivalent). Stir the mixture at room temperature for 18 hours to form the intermediate hydrazone.
-
Cyclization: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture. Heat the mixture to reflux to facilitate the cyclization and dehydration, often involving the azeotropic removal of water.
-
Saponification: After the cyclization is complete (monitored by TLC), cool the reaction mixture. Add a solution of potassium hydroxide in methanol and stir at room temperature for 1 hour to hydrolyze the ester to a carboxylic acid.
-
Purification: Acidify the mixture with hydrochloric acid to a pH of approximately 1.5 to precipitate the pyrazole product. Filter the solid, wash with water, and dry under vacuum to yield the final compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target pyrazole and a comparative analogue.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) Comparison
| Proton | Expected Chemical Shift (δ, ppm) for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Reported Chemical Shift (δ, ppm) for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid[5] | Key Observations |
| Pyrazole-H | ~6.8 - 7.0 (s, 1H) | - | The singlet for the C4-H of the pyrazole ring is a key indicator of successful cyclization and the substitution pattern. |
| Methyl-H | ~2.4 - 2.6 (s, 3H) | 2.45 (s, 3H) | The singlet for the methyl group protons confirms its presence. |
| Aromatic-H | ~7.3 - 7.6 (m, 3H) | 7.3 - 7.5 (m, 7H) | The multiplet in the aromatic region corresponds to the protons of the 2,4-dichlorophenyl group. The integration differs due to the additional chlorophenyl group in the analogue. |
| COOH-H | >10 (br s, 1H) | >10 (br s, 1H) | A broad singlet at a high chemical shift is characteristic of a carboxylic acid proton. |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) Comparison
| Carbon | Expected Chemical Shift (δ, ppm) for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Reported Chemical Shift (δ, ppm) for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid[5] | Key Observations |
| Pyrazole C=O | ~165 - 170 | ~165 | The signal for the carboxylic acid carbon. |
| Pyrazole C3 & C5 | ~140 - 150 | ~145, ~148 | Resonances for the substituted carbons of the pyrazole ring. |
| Pyrazole C4 | ~105 - 110 | ~115 | The signal for the unsubstituted C4 of the pyrazole ring. |
| Methyl C | ~10 - 15 | ~12 | The resonance for the methyl carbon. |
| Aromatic C | ~125 - 140 | ~127 - 138 | Signals corresponding to the carbons of the aromatic rings. |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | Expected Data for 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Reported Data for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | Key Observations |
| IR (cm⁻¹) | ~3000-3200 (O-H, broad), ~1700 (C=O), ~1590 (C=N), ~800-850 (C-Cl) | Similar characteristic peaks are expected.[6][7] | The broad O-H stretch and the strong C=O stretch are indicative of the carboxylic acid. The C=N stretch confirms the pyrazole ring, and the C-Cl stretch corresponds to the dichlorophenyl group. |
| Mass Spec (m/z) | Expected M+ at ~286, with isotopic pattern for 2 Cl atoms. | M+ at 396, with isotopic pattern for 3 Cl atoms.[5] | The molecular ion peak and its isotopic distribution pattern are crucial for confirming the molecular formula and the number of chlorine atoms. |
Workflow and Pathway Diagrams
Diagram 1: Synthesis and Validation Workflow
Caption: Workflow for the synthesis and spectroscopic validation of pyrazoles.
Diagram 2: Logical Relationship for Structure Confirmation
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 5. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for Quantifying Impurities in 2,4-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 2,4-Dichlorophenylhydrazine Hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this compound is critical, as impurities can affect the safety and efficacy of the final drug product. This document outlines common analytical techniques, presents their performance characteristics based on established validation parameters, and provides detailed experimental protocols.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this process, outlining key validation parameters including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.
Comparison of Analytical Methods
Table 1: Performance Comparison of a Validated RP-HPLC Method for a Related Chlorophenylhydrazine Compound
The following table summarizes typical performance data for a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely used technique for the analysis of similar compounds.[3] This data is representative of what can be expected for a validated method for this compound.
| Validation Parameter | Typical Performance Characteristics |
| Linearity | Correlation coefficient (r²) > 0.999 for a concentration range of LOQ to 150% of the specification limit.[4] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). |
| Precision | |
| - Repeatability (n=6) | Relative Standard Deviation (RSD) ≤ 2.0% |
| - Intermediate Precision | RSD ≤ 3.0% between two analysts on different days and with different equipment. |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% for known impurities. For 2-CPH, 3-CPH, and 4-Chloroaniline, LODs were found to be 0.02%, 0.04%, and 0.02% respectively.[3] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% to 0.15% for known impurities. The LOQ is the concentration that produces a signal-to-noise ratio of ≥10.[3] |
| Specificity | The method is specific for the analyte in the presence of impurities and degradation products.[2] |
| Robustness | Unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Experimental Workflow and Method Validation
A typical workflow for analytical method validation is a systematic process to ensure the reliability of the analytical data.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are representative experimental protocols for an RP-HPLC method suitable for the analysis of this compound and its potential impurities. This method is based on established practices for similar compounds.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at a suitable wavelength (e.g., 230 nm).[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.[2]
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.[2]
-
Spiked Sample Solution (for Accuracy): Prepare the sample solution as above and spike with known amounts of potential impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Validation Procedure:
The validation of this method should be performed according to ICH Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that no interference occurs at the retention time of the analyte and its impurities.[2]
-
Linearity: Prepare a series of at least five concentrations of the analyte and each impurity across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[3][4]
-
Accuracy: Analyze the spiked samples in triplicate at each concentration level and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution and calculate the RSD of the results.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Gas Chromatography (GC) Method
For certain volatile impurities, a GC method may be more suitable. Often, derivatization is required to improve the volatility and thermal stability of hydrazine compounds.
Illustrative GC Conditions with Derivatization:
-
Derivatizing Agent: A suitable reagent such as acetone can be used, which also serves as the diluent.
-
Column: A column with a suitable stationary phase, such as 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), is often used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly employed.
-
Temperatures:
-
Injector: 200°C
-
Detector: 280°C
-
Oven: A temperature gradient program, for example, starting at 95°C.
-
-
Carrier Gas: Helium at a constant flow rate.
Validation of the GC method would follow similar principles to the HPLC method validation outlined above.
Conclusion
The analytical methods described, particularly RP-HPLC, provide a robust and reliable approach for quantifying impurities in this compound. While the presented data is based on closely related analogs, it serves as a strong guideline for the development and validation of a specific method for the target compound. Adherence to ICH Q2(R1) guidelines throughout the validation process is crucial to ensure the quality and consistency of the analytical results, which is paramount in the pharmaceutical industry.
References
Navigating the Therapeutic Potential of Pyrazole Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of pyrazole derivatives synthesized from various substituted hydrazines, supported by experimental data and protocols to guide future research and development.
Pyrazole and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. The versatility of the pyrazole scaffold allows for extensive chemical modification, with the choice of substituted hydrazine in its synthesis being a critical determinant of the final compound's biological efficacy. This guide provides a comparative analysis of pyrazole derivatives, focusing on how different hydrazine precursors influence their anticancer, anti-inflammatory, and antimicrobial properties.
Comparative Efficacy Data
The biological activity of pyrazole derivatives is significantly influenced by the nature of the substituents on the precursor hydrazine. The following tables summarize quantitative data from various studies, showcasing the performance of these compounds in key biological assays.
Table 1: Anticancer Activity of Pyrazole Derivatives
The in vitro cytotoxic activity of pyrazole derivatives is often evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Compound ID / Description | Hydrazine Precursor | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]pyridine Derivative 41 | Substituted Hydrazine | MCF-7 (Breast) | 1.937 | [1] |
| Pyrazolo[4,3-c]pyridine Derivative 41 | Substituted Hydrazine | HepG2 (Liver) | 3.695 | [1] |
| Pyrazolo[4,3-c]pyridine Derivative 42 | Substituted Hydrazine | HCT-116 (Colon) | 2.914 | [1] |
| Indole-Pyrazole Hybrid 33 | Substituted Hydrazine | HCT-116 (Colon) | < 23.7 | [1] |
| Indole-Pyrazole Hybrid 34 | Substituted Hydrazine | MCF-7 (Breast) | < 23.7 | [1] |
| 1,2,3-Triazole Pyrazolopyrimidine 124 | Hydrazine Derivative | T-47D (Breast) | Good Activity | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative 24 | Substituted Hydrazine | A549 (Lung) | 8.21 | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative 24 | Substituted Hydrazine | HCT-116 (Colon) | 19.56 | [1] |
| Oxadiazole-Pyrazoline 11 | Hydrazine Hydrate | AsPC-1 (Pancreatic) | 16.8 | [2] |
| Oxadiazole-Pyrazoline 11 | Hydrazine Hydrate | U251 (Glioblastoma) | 11.9 | [2] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
A significant number of pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID / Description | Hydrazine Precursor | Assay | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Pyrazole-Pyridazine Hybrid 5f | Phenylhydrazine derivative | In vitro COX Assay | 14.34 | 1.50 | 9.56 | [3] |
| Pyrazole-Pyridazine Hybrid 6f | Phenylhydrazine derivative | In vitro COX Assay | 9.56 | 1.15 | 8.31 | [3] |
| Hybrid Pyrazole 5u | Substituted Hydrazine | In vitro COX Assay | 130.12 | 1.79 | 72.73 | [4] |
| Hybrid Pyrazole 5s | Substituted Hydrazine | In vitro COX Assay | 165.04 | 2.51 | 65.75 | [4] |
| Celecoxib (Reference) | - | In vitro COX Assay | 5.42 | 2.16 | 2.51 | [3] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is used to measure the antimicrobial efficacy of pyrazole derivatives against various pathogens. Lower MIC values indicate greater potency.
| Compound ID / Description | Hydrazine Precursor | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-carbothiohydrazide 21a | Hydrazine derivative | Aspergillus niger | 2.9 - 7.8 | [5] |
| Pyrazole-carbothiohydrazide 21a | Hydrazine derivative | Staphylococcus aureus | 62.5 - 125 | [5] |
| Pyrazoline Derivative 22 | Hydrazine derivative | Enterococcus faecalis | 32 | [6] |
| Pyrazoline Derivative 24 | Hydrazine derivative | Enterococcus faecalis | 32 | [6] |
| Pyrazoline Derivative 5 | Hydrazine derivative | Staphylococcus aureus | 64 | [6] |
| Pyrazoline Derivative 19 | Hydrazine derivative | Staphylococcus aureus | 64 | [6] |
| 3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one 15 | Phenylhydrazine | Antibacterial | 32 | [7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative studies. Below are protocols for key experiments cited in the evaluation of pyrazole derivatives.
General Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines a common method for synthesizing pyrazoles via the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.
Materials:
-
Substituted Chalcone (1 mmol)
-
Substituted Hydrazine (e.g., Phenylhydrazine, Hydrazine Hydrate) (1 mmol)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol) (10-25 mL)
Procedure:
-
A mixture of the substituted chalcone (1 mmol) and the chosen substituted hydrazine (1 mmol) is dissolved in the solvent (e.g., glacial acetic acid).[8]
-
The reaction mixture is refluxed for a period of 6 to 8 hours.[8][9]
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.[9]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[8][9]
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[8][9]
General workflow for the synthesis of pyrazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which is crucial for assessing anti-inflammatory potential.[10]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Human Recombinant COX-1 and COX-2 enzymes
-
Test Compounds and Reference Inhibitor (e.g., Celecoxib)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.[10]
-
Plate Setup: Add test compounds at various concentrations to the wells of a 96-well plate. Include wells for an enzyme control (no inhibitor) and an inhibitor control (reference drug).[10]
-
Reaction Initiation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add this mix to all wells. Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Measurement: Pre-set the plate reader to 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10] Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Data Analysis: Immediately measure the fluorescence in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]
Inhibition of the COX pathway by pyrazole derivatives.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13]
Animals:
-
Male Wistar rats (160–200 g)
Materials:
-
1% Carrageenan suspension in saline
-
Test compound and reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animals are divided into groups: a control group, a reference drug group, and test groups receiving different doses of the pyrazole derivative.
-
The test compounds or reference drug are administered, typically intraperitoneally, 30 minutes before the carrageenan injection.[11]
-
Acute inflammation is induced by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.
Conclusion
The selection of the substituted hydrazine is a pivotal step in the synthesis of pyrazole derivatives, with profound implications for their therapeutic efficacy. As demonstrated by the compiled data, aryl hydrazines often lead to compounds with potent and selective COX-2 inhibition, making them promising candidates for anti-inflammatory drugs. Conversely, the use of simpler hydrazine hydrate can yield derivatives with significant antimicrobial or broad-spectrum anticancer activity. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and development of novel pyrazole-based therapeutic agents. Further structure-activity relationship (SAR) studies, guided by these findings, will be instrumental in optimizing the pyrazole scaffold for enhanced potency and selectivity against specific biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. ijirt.org [ijirt.org]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Decisive Role of Hydrazine Reagents in the Regioselective Synthesis of Pyrazoles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The classical Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine reagent, remains a fundamental and widely employed method for constructing this vital heterocycle. However, the use of unsymmetrical 1,3-dicarbonyls introduces a critical challenge: the potential formation of two distinct regioisomers. Achieving high regioselectivity is paramount to ensure the efficient and exclusive synthesis of the desired biologically active isomer. This guide provides a comprehensive comparative analysis of various hydrazine reagents, elucidating their impact on the regioselectivity of pyrazole synthesis, supported by experimental data and detailed protocols.
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a nuanced interplay of steric and electronic factors inherent to both reactants, as well as the overarching influence of reaction conditions.[1] Key determinants include the steric bulk of substituents on both the dicarbonyl and the hydrazine, the electronic nature of these substituents, and the reaction's pH.[1]
Factors Influencing Regioselectivity: A Closer Look
Several key factors dictate the regiochemical outcome of the Knorr pyrazole synthesis:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine reagent can sterically direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic properties of the substituents are crucial. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by the nature of the substituent (R).[3]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly impact the reaction pathway and, consequently, the regioselectivity.[4][5] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in certain cases.[4][6]
Comparative Performance of Hydrazine Reagents
The selection of the hydrazine reagent is a critical parameter that profoundly affects the yield, reaction conditions, and, most importantly, the regioselectivity of pyrazole formation. The following tables summarize the performance of common hydrazine reagents in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds.
| Hydrazine Reagent | Key Features & Applications | Typical Reaction Conditions | Typical Yield (%) |
| Hydrazine Hydrate (N₂H₄·H₂O) | - The most fundamental hydrazine source.[7] - Primarily used for synthesizing N-unsubstituted pyrazoles.[7] - Highly reactive and often employed in excess. | Reflux in ethanol or acetic acid.[7] | 66-95%[7] |
| Phenylhydrazine (C₆H₅NHNH₂) | - Introduces a phenyl group at the N1 position of the pyrazole ring.[7] - Widely utilized for the synthesis of 1-phenylpyrazole derivatives.[7] - The electronic effects of the phenyl group can influence regioselectivity.[2] | Room temperature to reflux in solvents like ethanol.[7] | 79-95%[7] |
| Methylhydrazine (CH₃NHNH₂) | - A less sterically demanding and more nucleophilic reagent compared to phenylhydrazine.[2][3] - Often reacts readily to form pyrazoles.[2] - Can sometimes lead to a mixture of regioisomers with unsymmetrical dicarbonyls.[2] | Reaction conditions can vary, often carried out in solvents like ethanol. | Variable, can be high but may yield isomeric mixtures. |
| 1-Adamantylhydrazine | - The bulky adamantyl group is expected to direct the cyclization to produce the less sterically hindered pyrazole regioisomer.[2] - The reaction rate may be slower compared to less bulky hydrazine derivatives.[2] | Harsher reaction conditions may be required due to steric bulk.[2] | Generally lower yields compared to less hindered hydrazines.[2] |
Regioselectivity Data: A Quantitative Comparison
The following table presents quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine, highlighting the significant influence of the solvent on the isomer ratio. The two possible regioisomers are designated as A (N-substituted nitrogen adjacent to R¹) and B (N-substituted nitrogen adjacent to R²).
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Overall Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1 : 1.8 | ~100 | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | Not specified, favors isomer 2a | - | [6] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | Almost exclusively isomer 2a | - | [4][6] |
| Acetylenic ketones | Methylhydrazine | Ethanol | 93:3 to 97:3 (27:28) | - | [8][9] |
| Acetylenic ketones | Aryl hydrazine | Ethanol | 87:13 to 99:1 (28:27) | - | [8][9] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Aryl hydrazine | Ethanol | Equimolar mixture | - | [8] |
| 4,4,4-trifluoro-1-arylbutan-1,3-diketones | Aryl hydrazine | N,N-dimethylacetamide | 98:2 | 74-77 | [8] |
| Diacetylene ketones | Phenylhydrazine | Ethanol | ~3:2 (21:22) | - | [8] |
| Diacetylene ketones | Hydrazine hydrate | Ethanol | Only isomer 21 | - | [8] |
Reaction Pathways and Experimental Workflow
The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[1] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and consequently, two possible regioisomeric pyrazoles.[1]
The diagram above illustrates the two competing pathways in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, leading to the formation of two possible regioisomers. The preferred pathway is dictated by the steric and electronic factors of the reactants and the reaction conditions.
General Experimental Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[1] Optimization may be necessary for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, TFE, HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
-
Characterization: Characterize the purified product(s) by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm the structure and determine the isomeric ratio.
Conclusion
The regioselective synthesis of pyrazoles is a critical aspect of medicinal chemistry and drug development. This guide has highlighted the decisive role of the hydrazine reagent in controlling the outcome of the Knorr pyrazole synthesis. By carefully considering the steric and electronic properties of both the 1,3-dicarbonyl substrate and the hydrazine reagent, in conjunction with optimizing reaction conditions such as the choice of solvent, researchers can significantly enhance the regioselectivity of the reaction. The provided data and protocols serve as a valuable resource for scientists to make informed decisions in the design and execution of their synthetic strategies, ultimately enabling the efficient and targeted synthesis of novel pyrazole-based compounds with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4-Dichlorophenylhydrazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of hazardous chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dichlorophenylhydrazine hydrochloride, a compound recognized for its toxicity and potential environmental hazards. Adherence to these protocols is critical for laboratory safety and regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.[4]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[2][3][5]
-
Environmental Hazards: Potentially harmful to aquatic life.[4]
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| CAS Number | 5446-18-4 | [1][5] |
| Molecular Formula | C6H6Cl2N2 · HCl | [1] |
| Molecular Weight | 213.49 g/mol | [5] |
| Melting Point | 217 - 218 °C | [1] |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 (Toxic Solid) | [1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This protocol outlines the necessary steps from initial preparation to final disposal.
1. Pre-Disposal and Segregation:
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound" with appropriate hazard symbols.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Store separately from incompatible materials, particularly oxidizing agents.[6]
-
Containerization: Use a dedicated, leak-proof, and sealable container for the waste. Ensure the container is in good condition and compatible with the chemical.[5]
2. Spill and Contamination Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Wearing appropriate PPE, sweep up the solid material and place it into the designated hazardous waste container.[1][6] Avoid creating dust.[5]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report any spills to your laboratory supervisor and EHS department immediately.
3. Disposal Procedure:
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Professional Disposal Service: The primary and recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.[7] Your institution's EHS department will have established procedures for this.
-
On-site Treatment (if permissible): In some jurisdictions and with appropriate facilities, chemical treatment may be an option for hydrazine derivatives. This can involve oxidation with agents like sodium hypochlorite or hydrogen peroxide to neutralize the hazardous properties.[8][9] This should only be performed by trained personnel following a validated and approved protocol.
4. Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, weigh boats, and empty containers, must be disposed of as hazardous waste.[5]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is punctured and disposed of.[7]
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general experimental workflow involving this compound and the logical decision-making process for its proper disposal.
Figure 1. General experimental workflow involving hazardous chemicals.
Figure 2. Decision pathway for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
